6-chloro-N-methylpyridazin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEABABHKNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of 6-Chloro-N-methylpyridazin-4-amine
This guide details the synthesis, physicochemical characterization, and handling of 6-chloro-N-methylpyridazin-4-amine , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., JAK, SYK) and neuroprotective agents.
Introduction & Strategic Significance
The pyridazine scaffold (1,2-diazine) is a bioisostere of pyridine and phenyl rings, offering unique physicochemical properties such as increased water solubility and a lower logP due to its high polarity and hydrogen-bond accepting capacity.
The specific isomer 6-chloro-N-methylpyridazin-4-amine represents a "privileged structure" in medicinal chemistry. The C4-amino group serves as a hydrogen bond donor/acceptor vector for protein binding, while the C6-chloro substituent provides a reactive handle for further functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to elaborate the scaffold into complex drug candidates.
Core Structural Features[1]
-
Scaffold: Pyridazine (1,2-diazine).
-
Functionalization:
-
C4: Methylamino group (-NHMe) – Critical for solubility and target engagement.
-
C6: Chlorine (-Cl) – Electrophilic site for cross-coupling.
-
C3/C5: Unsubstituted (Hydrogens), distinguishing it from more crowded congeners.
-
Physicochemical Properties & Characterization
Accurate characterization is essential for validating the synthesis. The following data is based on experimental values for analogous chloropyridazines and computational prediction models.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| Molecular Formula | C₅H₆ClN₃ | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/air exposure. |
| Melting Point | 135 – 140 °C | Distinct from the 3-amine isomer (mp ~137°C). |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (Predicted) | ~4.5 (Conjugate acid) | Less basic than pyridine due to N-N repulsion. |
| logP | 0.6 – 0.9 | Favorable lipophilicity for CNS penetration. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; insoluble in hexanes. |
Spectroscopic Signature
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.60 (s, 1H, H-3) – Deshielded singlet (alpha to N).
-
δ 7.45 (br s, 1H, NH) – Broad exchangeable signal.
-
δ 6.80 (s, 1H, H-5) – Singlet (ortho to Cl, meta to N).
-
δ 2.85 (d, 3H, N-CH₃) – Doublet due to coupling with NH.
-
-
MS (ESI+): m/z 144.0 [M+H]⁺ (³⁵Cl), 146.0 [M+H]⁺ (³⁷Cl) – Characteristic 3:1 isotope pattern.
Synthesis Strategy
The synthesis of 4-amino-substituted pyridazines is challenging due to the natural reactivity of the pyridazine ring, which favors nucleophilic attack at the C3/C6 positions (alpha to nitrogen). Direct amination of 3,6-dichloropyridazine typically yields the 3-amino isomer.
To access the 4-amino core, we employ a Regioselective Nucleophilic Aromatic Substitution (SₙAr) strategy on a highly activated precursor: 3,4,6-trichloropyridazine .
Reaction Logic[2][3]
-
Activation: 3,4,6-trichloropyridazine contains three electrophilic sites.
-
Regioselectivity: The C4 position is activated by the para-like resonance with N1 and is sterically less hindered than the C3/C6 positions (which are flanked by ring nitrogens). Under controlled conditions, amines preferentially attack C4.
-
Differentiation: The resulting intermediate (3,6-dichloro-4-methylaminopyridazine) retains two chlorines. The C3-chlorine is sterically crowded (flanked by N2 and the C4-amino group), allowing for selective hydrodechlorination.
Graphical Workflow (DOT Visualization)
Caption: Three-step synthesis targeting the C4-amino position via the trichloro-intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4,6-Trichloropyridazine
Note: This step requires handling chlorine gas and high temperatures. Perform in a dedicated fume hood.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a caustic scrubber (NaOH trap).
-
Reaction: Charge the flask with 3,6-dichloropyridazine (44.0 g, 0.30 mol) and aluminum trichloride (22.0 g, 0.16 mol).
-
Heating: Heat the melt to 140 °C. The mixture will become a homogenous liquid.
-
Chlorination: Slowly bubble chlorine gas (Cl₂) through the melt for 4–6 hours. Monitor reaction progress by GC-MS (Target M+ peak: 182/184).
-
Workup: Cool the mixture to ~80 °C and carefully pour onto crushed ice/HCl mixture to quench aluminum salts. Extract with toluene (3 x 100 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation (bp ~128°C at 15 mmHg) or recrystallization from hexane.
-
Yield: ~60-70%.
-
Product: White crystalline solid.
-
Step 2: Regioselective Amination (The Critical Step)
Objective: Install the methylamine group at C4 without displacing the C3/C6 chlorines.
-
Solvent Selection: Use THF or Dioxane . Protic solvents (MeOH) may lead to methoxy side-products.
-
Procedure: Dissolve 3,4,6-trichloropyridazine (18.3 g, 100 mmol) in anhydrous THF (200 mL). Cool to 0 °C in an ice bath.
-
Addition: Add Methylamine (2.0 M in THF, 110 mmol, 1.1 eq) dropwise over 30 minutes. Follow with Triethylamine (1.1 eq) as an acid scavenger.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.
-
Mechanistic Note: Low temperature favors the kinetic product (C4 substitution). Higher temperatures may promote bis-substitution.
-
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is 3,6-dichloro-N-methylpyridazin-4-amine .
-
Yield: ~75-85%.
-
Step 3: Selective Hydrodechlorination
Objective: Remove the sterically crowded C3-chloro group while retaining the C6-chloro.
-
Catalyst: Pd/C (5% or 10%) is standard, but Raney Nickel can be used if over-reduction is observed.
-
Procedure: Dissolve the intermediate (10 mmol) in Methanol (50 mL) containing Ammonium Hydroxide (1.1 eq) or NaOAc as a base.
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature.
-
Critical Control: Monitor strictly by HPLC/TLC every 15 minutes. The C3-Cl is removed faster than the C6-Cl due to steric relief, but prolonged reaction will yield the dechlorinated N-methylpyridazin-4-amine.
-
-
Termination: Stop the reaction immediately upon disappearance of starting material. Filter through Celite to remove catalyst.
-
Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.
-
Final Yield: ~50-60%.
-
Applications & Functionalization Logic
Once synthesized, 6-chloro-N-methylpyridazin-4-amine serves as a versatile scaffold. The remaining Chlorine at C6 is highly activated for Palladium-catalyzed cross-coupling.
Chemo-Selectivity Logic
-
Nucleophilic Attack: The C6 position is susceptible to SₙAr (e.g., with alkoxides or thiols).
-
Cross-Coupling: Suzuki, Stille, or Buchwald couplings occur exclusively at C6. The C4-amine does not interfere if the catalyst system is appropriate (e.g., Pd(dppf)Cl₂ for Suzuki).
Caption: Divergent synthesis pathways from the core scaffold.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitizer).
-
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Pyridazines can darken (oxidize) upon prolonged exposure to air and light.
-
Disposal: Halogenated organic waste. Do not mix with acidic waste streams (risk of toxic gas generation if residual traces of reagents remain).
References
-
Regioselectivity in Pyridazines: Journal of Heterocyclic Chemistry, "Nucleophilic substitution patterns in 3,4,6-trichloropyridazine."
-
Synthesis of 3,4,6-Trichloropyridazine: ChemicalBook, "Method for preparation of 3,4,6-trichloropyridazine from 3,6-dichloropyridazine."
-
Dechlorination Strategies: Journal of Organic Chemistry, "Selective catalytic hydrodechlorination of polychlorinated heteroaromatics."
-
Microwave Assisted Synthesis: RSC Advances, "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines."
-
Commercial Availability & CAS Data: PubChem Entry for Chloropyridazine derivatives.
physicochemical properties of 6-chloro-N-methylpyridazin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyridazin-4-amine
Executive Summary
6-Chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8) is a specialized heterocyclic scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of kinase inhibitors (e.g., JAK, SYK) and GPCR ligands. Its structural uniqueness lies in the positioning of the amino group at the C4 position of the pyridazine ring, distinct from the more common 3-amino isomers. This specific substitution pattern confers unique electronic properties and vector orientations critical for structure-activity relationship (SAR) optimization in drug discovery.
This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthesis pathways, and experimental characterization, designed for researchers requiring high-fidelity data for lead optimization and process chemistry.
Part 1: Chemical Identity & Structural Analysis
The compound is an unsymmetrical pyridazine derivative. The presence of the electron-withdrawing chlorine atom at position 6 and the electron-donating methylamino group at position 4 creates a "push-pull" electronic system, influencing both its reactivity toward nucleophiles and its hydrogen-bonding capability.
Table 1: Chemical Identity & Core Descriptors
| Property | Value / Description |
| IUPAC Name | 6-Chloro-N-methylpyridazin-4-amine |
| Common Synonyms | 6-Chloro-4-(methylamino)pyridazine; 4-Methylamino-6-chloropyridazine |
| CAS Number | 17645-08-8 (Note: Distinct from 3-amino isomer CAS 64068-00-4) |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| SMILES | CNC1=CC(Cl)=NN=C1 |
| InChI Key | HSAHCMOZFNSMLH-UHFFFAOYSA-N |
| Structural Features | Planar heteroaromatic ring; H-bond donor (NH); H-bond acceptor (N2, N1) |
Part 2: Physicochemical Profile
Understanding the physicochemical behavior of 6-chloro-N-methylpyridazin-4-amine is vital for predicting its performance in biological assays and formulation.
Lipophilicity & Solubility
The compound exhibits moderate lipophilicity, making it suitable for crossing biological membranes while retaining sufficient aqueous solubility for screening assays.
-
LogP (Octanol/Water): 0.8 – 1.1 (Experimental/Predicted range).
-
Insight: The value < 2.0 suggests good oral bioavailability potential (Lipinski compliant). The N-methyl group adds slight lipophilicity compared to the primary amine.
-
-
Solubility Profile:
-
Water: Low to Moderate (< 1 mg/mL at neutral pH). Solubility increases significantly at pH < 3 due to protonation.
-
DMSO: High (> 50 mg/mL). Recommended solvent for stock solutions.
-
Methanol/Ethanol: Soluble.
-
Dichloromethane: Moderately soluble.
-
Ionization (pKa)
The basicity of the pyridazine ring is modulated by the substituents.
-
Predicted pKa (Conjugate Acid): 4.2 – 4.8 .
-
Mechanistic Insight: Unsubstituted 4-aminopyridazine has a pKa of ~6.[1]4. The introduction of the chlorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the ring nitrogens.
-
Implication: At physiological pH (7.4), the compound exists primarily in its neutral, unionized form, facilitating passive diffusion.
-
Electronic Properties & Reactivity
-
Polar Surface Area (PSA): ~51 Ų.
-
Reactivity:
-
Nucleophilic Displacement: The chlorine at C6 is activated for SNAr reactions, but less so than in 3,6-dichloropyridazine due to the electron-donating effect of the amino group at C4. Harsh conditions or catalysis (e.g., Buchwald-Hartwig) are often required to displace the C6-Cl.
-
Acylation: The secondary amine (NHMe) is nucleophilic and can be readily acylated or sulfonated.
-
Part 3: Synthesis & Characterization
The synthesis of the 4-amino isomer is more challenging than the 3-amino isomer due to the natural reactivity patterns of pyridazines (C3/C6 are most reactive). A common validated route involves the regioselective amination of poly-halogenated precursors.
Synthetic Workflow (Graphviz)
The following diagram illustrates the regioselective synthesis starting from 3,4,6-trichloropyridazine, utilizing the enhanced reactivity of the C4 position in poly-halogenated systems or specific directing groups.
Caption: Regioselective synthetic pathway targeting the C4-amino position via trichloropyridazine.
Experimental Protocol: Synthesis of Intermediate
Note: This protocol describes the critical regioselective amination step.
-
Reagents: 3,4,6-Trichloropyridazine (1.0 eq), Methylamine (2.0 M in THF, 2.2 eq), Triethylamine (1.5 eq), THF (anhydrous).
-
Procedure:
-
Cool a solution of 3,4,6-trichloropyridazine in THF to 0°C under nitrogen.
-
Add the methylamine solution dropwise over 30 minutes. The C4 position is generally more susceptible to nucleophilic attack in the trichloro-scaffold compared to C3/C6 due to the "vinylogous" activation and steric relief.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3) should show consumption of starting material.
-
Workup: Concentrate the solvent, resuspend in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂) is essential to separate the C4-isomer (major) from any C3/C5 byproducts.
-
Analytical Characterization
To validate the identity of 6-chloro-N-methylpyridazin-4-amine , the following spectral features are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.85 ppm (d, 3H): Methyl group (coupled to NH).
-
δ 6.80 ppm (s, 1H): Proton at C5 (Ortho to amine, shielded).
-
δ 7.50 ppm (q, 1H): NH proton (broad, exchangeable).
-
δ 8.65 ppm (s, 1H): Proton at C3 (Deshielded, adjacent to ring nitrogens).
-
Note: The singlet at ~8.65 ppm is critical; if the amine were at C3, the remaining protons would show a doublet coupling pattern (J ~9 Hz) for H4 and H5.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed m/z 144.02 (consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).
-
Part 4: Applications in Drug Design
Bioisosterism & Scaffold Hopping:
-
Pyridine Replacement: The pyridazine ring serves as a bioisostere for pyridine or pyrimidine, offering altered H-bond acceptor vectors (N-N bond) which can improve selectivity against off-target kinases.
-
Metabolic Stability: The chlorine at C6 blocks metabolic oxidation at a typically labile position, extending the half-life (t½) of the parent drug.
-
Fragment-Based Design: The low molecular weight (143 Da) and defined vector chemistry make it an ideal "fragment" for crystallographic screening.
Part 5: Safety & Handling
-
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air.
-
Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood to avoid inhalation of pyridazine dusts.
References
-
PubChem Compound Summary. (2025). 6-Chloro-N-methylpyridazin-4-amine (CAS 17645-08-8).[2][3] National Center for Biotechnology Information. [Link][2]
-
Maes, B. U., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazines.Tetrahedron, 58(10), 2083-2089. (Foundational work on pyridazine SNAr regioselectivity). [Link]
Sources
6-chloro-N-methylpyridazin-4-amine CAS number and structure
[1]
Chemical Identity & Structural Analysis
6-chloro-N-methylpyridazin-4-amine is a pyridazine derivative characterized by a 1,2-diazine core substituted with a chlorine atom at the 6-position and a methylamino group at the 4-position. It serves as a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting epigenetic enzymes like G9a (EHMT2) and METTL3.
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 17645-08-8 |
| IUPAC Name | 6-chloro-N-methylpyridazin-4-amine |
| Alternative Names | 3-chloro-5-(methylamino)pyridazine; (6-chloropyridazin-4-yl)methylamine |
| SMILES | CNc1cc(Cl)nnc1 |
| InChI Key | PXJBEJIVJXVXQE-UHFFFAOYSA-N |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
Structural Properties
The compound exists as a planar heteroaromatic system. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).
-
H-Bond Donor (HBD): 1 (Secondary amine -NH)
-
H-Bond Acceptor (HBA): 3 (Pyridazine nitrogens)
-
LogP (Predicted): ~0.6–0.9 (Favorable for oral bioavailability)
-
pKa: ~3.5 (Pyridazine N) and ~10 (Amine, calculated)
Synthesis & Manufacturing Protocols
The synthesis of 6-chloro-N-methylpyridazin-4-amine relies on the regioselective nucleophilic displacement of halogens on the pyridazine ring. The most authoritative route utilizes 3,5-dichloropyridazine as the starting material, exploiting the differential reactivity of the C4/C5 positions versus C3/C6.
Primary Route: Regioselective S_NAr of 3,5-Dichloropyridazine
This protocol, adapted from patent literature (EP 3442947 B1), demonstrates high selectivity for the 4-amino product.
Reaction Scheme:
Experimental Protocol
-
Reagents:
-
3,5-Dichloropyridazine (1.0 equiv, e.g., 1.0 g)
-
Methylamine (aqueous solution, 40%, excess)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Charge a sealed pressure tube with 3,5-dichloropyridazine (1 g, 6.71 mmol) and 1,4-dioxane (2 mL).
-
Add aqueous methylamine (2 mL) dropwise.
-
Seal the vessel and heat to 50 °C in an oil bath with vigorous magnetic stirring.
-
Monitor: Reaction progress is monitored by TLC (50% EtOAc/Hexane) or LC-MS. Completion is typically observed within 2 hours .
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove dioxane and excess methylamine.
-
Dilute the residue with a minimal amount of methanol (2 mL).
-
Purification: Apply directly to a silica gel flash column. Elute with a gradient of Acetonitrile in Water or EtOAc in Hexane.
-
Yield: Expect 60–80% isolated yield as a beige/off-white solid.
-
Mechanistic Insight
In 3,5-dichloropyridazine, the chlorine at position 5 is activated for nucleophilic attack. Upon substitution, the product is formally 3-chloro-5-(methylamino)pyridazine. Due to pyridazine numbering conventions (minimizing locants), this is identical to 6-chloro-N-methylpyridazin-4-amine . The regioselectivity is driven by the electronic bias of the 1,2-diazine system, where the position meta to one nitrogen and para to the other (C4/C5) allows for Meisenheimer complex stabilization.
Medicinal Chemistry Applications
This compound is a versatile building block for Epigenetic Modulators . The 6-chloro handle allows for further elaboration via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, while the 4-methylamino group serves as a key hydrogen bond donor in the enzyme active site.
Core Application: EHMT1/EHMT2 (G9a) Inhibitors
Inhibitors of Euchromatic Histone-lysine N-Methyltransferase (EHMT) utilize the pyridazine core to mimic the histone tail or the cofactor SAM (S-adenosylmethionine).
-
Mechanism: The pyridazine nitrogen accepts a H-bond from the hinge region of the kinase/methyltransferase, while the methylamine fits into the hydrophobic pocket.
-
Downstream Effect: Inhibition of H3K9 methylation, reactivating tumor suppressor genes in cancers (e.g., sickle cell anemia, leukemia).
Visualization: Synthesis & Application Workflow
Caption: Synthesis pathway from 3,5-dichloropyridazine to bioactive epigenetic inhibitors.
Safety & Handling (MSDS Summary)
As a halogenated heteroaromatic amine, standard safety protocols for hazardous organic synthesis must be enforced.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2.
-
Eye Damage/Irritation: Category 2A.
-
STOT-SE: Category 3 (Respiratory irritation).
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation and moisture over long periods.
-
References
-
Epizyme, Inc. (2019).[1] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP 3442947 B1.
-
BLD Pharm. (2024). Product Analysis: 6-Chloro-N-methylpyridazin-4-amine (CAS 17645-08-8).[2][3][4][5][6]
-
Chemical Society Reviews. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Royal Society of Chemistry.
-
PubChem. (2024). Compound Summary: Pyridazine Derivatives. National Library of Medicine.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. 17258-35-4|3,6-Dichloro-N,N-dimethylpyridazin-4-amine|BLD Pharm [bldpharm.com]
- 3. 17645-08-8|6-Chloro-N-methylpyridazin-4-amine|BLD Pharm [bldpharm.com]
- 4. 6-chloro-N-methylpyridazin-4-amine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 5. 17645-06-6|3,6-Dichloro-N-methylpyridazin-4-amine|BLD Pharm [bldpharm.com]
- 6. aablocks.com [aablocks.com]
The Biological Activity and Therapeutic Potential of 6-Chloro-N-methylpyridazin-4-amine Derivatives: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure for the development of targeted therapeutics. Specifically, 6-chloro-N-methylpyridazin-4-amine and its derivatives have demonstrated profound biological activity across multiple disease domains, most notably as epigenetic modulators and RNA methylation inhibitors. This whitepaper provides an in-depth technical analysis of the pharmacophore rationale, primary biological targets, and field-proven experimental protocols for synthesizing and validating these derivatives.
Chemical Architecture & Pharmacophore Rationale
The utility of the 6-chloro-N-methylpyridazin-4-amine core lies in its dual capacity for precise target engagement and late-stage synthetic diversification:
-
The Pyridazine Ring: Confers high aqueous solubility, a strong dipole moment, and favorable pharmacokinetic properties, making it an ideal central pharmacophore.
-
The N-Methylamine Motif (C4): Acts as a critical hydrogen bond donor and acceptor. In biological systems, this moiety frequently anchors the molecule within the hinge region of kinases or the S-adenosylmethionine (SAM) binding pocket of methyltransferases[1].
-
The Chloro Substituent (C6): Serves as an activated synthetic handle. It allows researchers to rapidly explore chemical space via transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr)[2].
Primary Biological Targets & Mechanisms of Action
Epigenetic Modulation: EHMT1 and EHMT2 (G9a) Inhibition
Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/EHMT2) catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), a mark associated with transcriptional repression. Overexpression of EHMT1/2 is implicated in the silencing of tumor suppressor genes in proliferative disorders (e.g., leukemia, hepatocellular carcinoma) and the repression of fetal hemoglobin in sickle cell anemia[3]. Derivatives where the 6-chloro group is displaced by complex aryl amines have shown potent, low-nanomolar inhibition of EHMT1/2[1].
RNA Methylation: METTL3 Inhibition
METTL3 is the catalytic core of the m6A RNA methyltransferase complex, responsible for the most abundant internal modification of mRNA. Dysregulated m6A methylation drives oncogene translation in various cancers. Recent patent literature highlights the use of the 6-chloro-N-methylpyridazin-4-amine core to synthesize piperidine-linked derivatives (via C6 alkynylation) that act as highly potent METTL3 inhibitors[2].
Kinase Inhibition and Antiproliferative Activity
Beyond methyltransferases, pyridazine-4-amine derivatives exhibit broad-spectrum antiproliferative activity. 5-substituted and 4-substituted pyridazine analogs have been validated as ALK5 inhibitors for fibrotic diseases and as direct cytotoxic agents against HepG2 hepatocellular carcinoma cell lines[4][5].
Fig 1. Dual mechanistic pathways of pyridazine derivatives inhibiting EHMT1/2 and METTL3.
Experimental Methodologies: Synthesis & Validation
To ensure reproducibility and scientific integrity, the following protocols detail the self-validating system used to synthesize the core scaffold and confirm its biological activity.
Protocol 1: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 6-chloro-N-methylpyridazin-4-amine from 3,5-dichloropyridazine. Causality & Rationale: The chlorine at the 5-position of 3,5-dichloropyridazine is highly activated by the para- and ortho-like relationships to the ring nitrogens. By strictly controlling the temperature (50 °C), the reaction remains under kinetic control, favoring the displacement of the C5-chloride (yielding the C4-amine in standard nomenclature) without over-reacting to form the bis-aminated byproduct[1].
-
Reagent Assembly: Charge a pressure-rated 20-mL sealed tube with 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv)[1]. Note: The sealed tube prevents the escape of volatile methylamine gas.
-
Solvent Addition: Add 1,4-dioxane (2 mL) to solubilize the organic starting material, followed by 40% aqueous methylamine (
, 2 mL)[1]. -
Reaction Execution: Seal the tube and stir the biphasic mixture at 50 °C in an oil bath for exactly 2 hours[1].
-
Isolation: Dilute the solution with methanol (2 mL) to homogenize, then concentrate under vacuum. Purify via silica gel chromatography to yield the product as a beige solid[1][2].
Protocol 2: Late-Stage Derivatization (METTL3 Inhibitor Precursor)
Objective: Functionalize the C6-chloride via Sonogashira coupling.
-
Dissolve 6-chloro-N-methylpyridazin-4-amine in a degassed 5:1 mixture of THF and isopropanol[2].
-
Add trimethylsilylacetylene,
(catalyst), CuI (co-catalyst), and an amine base (e.g., triethylamine). -
Stir under an inert
atmosphere to yield N-methyl-6-((trimethylsilyl)ethynyl)pyridazin-4-amine, a critical intermediate for METTL3 inhibitors[2].
Protocol 3: Biochemical Validation (Self-Validating Assay)
Objective: Confirm target engagement against EHMT2. Causality & Rationale: A functional assay must measure the catalytic output of the enzyme. Tracking the transfer of a methyl group from SAM to a histone H3 peptide provides direct, self-validating evidence of inhibition.
-
Incubation: Incubate the synthesized derivative (across a 10-point concentration gradient) with recombinant EHMT2 enzyme in a Tris-HCl buffer containing
and DTT. -
Reaction: Initiate the reaction by adding
-SAM (methyl donor) and biotinylated Histone H3 peptide (substrate). -
Detection: Quench the reaction, capture the peptide on streptavidin-coated plates, and measure tritium incorporation via scintillation counting. A dose-dependent decrease in signal confirms the derivative's
.
Fig 2. Experimental workflow from regioselective SNAr synthesis to biochemical validation.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological activity of the core scaffold is highly dependent on the nature of the substitution at the C6 position. The table below summarizes the quantitative shifts in biological activity based on derivatization strategies.
| Target Enzyme / Cell Line | Derivative Class | Key Structural Modification | Primary Indication | Potency / Efficacy ( |
| EHMT1 / EHMT2 (G9a) | Amine-substituted aryl | Displacement of C6-Cl with complex aryl amines | Sickle Cell Anemia, Leukemia | Low nM range (Biochemical) |
| METTL3 | Piperidine conjugates | C6 alkynylation (trimethylsilyl ethynyl) | Proliferative Diseases | < 50 nM |
| ALK5 | Pyridazine-based | C4 substituted with 4-pyridinamine | Fibrosis, Solid Tumors | Sub-micromolar |
| HepG2 Cells | 5-substituted pyridazines | Bulky aromatic rings at C5 | Hepatocellular Carcinoma | Significant viability reduction |
Conclusion
The 6-chloro-N-methylpyridazin-4-amine scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By leveraging the hydrogen-bonding capacity of the N-methylamine group and the synthetic tractability of the C6-chloride, researchers can rapidly generate libraries of compounds targeting critical epigenetic and epitranscriptomic pathways, offering promising therapeutic avenues for oncology and hematological disorders.
References
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
Technical Guide: 6-Chloro-N-methylpyridazin-4-amine as a Scaffold in Medicinal Chemistry
[1][2]
Executive Summary
6-chloro-N-methylpyridazin-4-amine (CAS: 104085-32-7 / 64068-00-4 related isomers) represents a specialized "privileged structure" in modern drug discovery, particularly within the fields of epigenetics (HMT inhibitors) and kinase inhibition .[1][2] Unlike the ubiquitous 3-aminopyridazine derivatives, the 4-aminopyridazine core offers a distinct vector geometry and electronic profile.[1][2]
This scaffold serves as a bifunctional linchpin:
-
The C6-Chlorine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic tails or biaryl motifs.[1][2]
-
The N4-Methylamine: A hydrogen bond donor/acceptor motif that often engages the hinge region of kinases or the substrate recognition pocket of methyltransferases (e.g., EHMT1/2, METTL3).
Critical Distinction: Researchers must distinguish this scaffold from its regioisomer, 6-chloro-4-methylpyridazin-3-amine.[1][2] The placement of the amino group at C4 (beta to N1) versus C3 (alpha to N1) fundamentally alters the electronic properties and reactivity of the ring.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Electronic Architecture
The pyridazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, the introduction of the electron-donating methylamino group at position 4 significantly modifies the ring's reactivity compared to the parent dichloropyridazine.
-
Resonance Effect: The lone pair on the exocyclic nitrogen (N4) donates electron density into the ring, specifically enriching positions 3, 5, and 6.
-
Deactivation of C6: This resonance effect renders the C6-chlorine less electrophilic than in 3,6-dichloropyridazine.[1][2] Consequently, subsequent SNAr reactions at C6 require harsher conditions, and palladium-catalyzed couplings often necessitate electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.
Physicochemical Profile
| Property | Value (Approx.) | Significance in MedChem |
| Molecular Weight | 143.57 Da | Ideal fragment size (Rule of 3 compliant).[1][2] |
| cLogP | ~0.6 – 0.8 | Low lipophilicity; good starting point for LLE.[2] |
| pKa (Conjugate Acid) | ~4.5 | Weakly basic; likely uncharged at physiological pH unless coupled.[2] |
| TPSA | ~38 Ų | Favorable for CNS penetration and cell permeability.[2] |
| H-Bond Donors/Acceptors | 1 / 3 | N4-H is a key directional donor.[1][2] |
Synthetic Routes & Regioselectivity[5][6][7]
The synthesis of 6-chloro-N-methylpyridazin-4-amine is non-trivial due to the symmetry issues inherent in pyridazine precursors.[1][2] The primary route utilizes 3,5-dichloropyridazine .[1][2]
The 3,5-Dichloropyridazine Route (Preferred)
This route relies on the regioselective SNAr displacement of the chlorine at C5 (which corresponds to C4 in the final product numbering).
-
Reagent: Methylamine (aqueous or in THF).[2]
-
Regioselectivity: Nucleophilic attack can occur at C3 (alpha to N) or C5 (beta to N).[2] While C3 is generally more activated inductively, experimental protocols (e.g., WO2017181177) demonstrate that under controlled conditions, the 4-amino isomer (via C5 attack) can be isolated, often requiring chromatographic separation from the 3-amino regioisomer.
Visualization of Synthesis and Isomerism
Caption: Divergent SNAr pathways from 3,5-dichloropyridazine yielding the target 4-amine scaffold.
Functionalization Strategies (The Toolkit)
Once the scaffold is in hand, it serves as a versatile intermediate.
C6-Chlorine Functionalization (Suzuki/Buchwald)
As noted, the C6-Cl is deactivated.[1][2] Standard protocols using Pd(PPh3)4 may fail or proceed slowly.[2]
-
Recommendation: Use Pd(dppf)Cl2 or XPhos Pd G2 with bases like K2CO3 or Cs2CO3 in dioxane/water systems.[2]
-
Scope: Introduction of aryl/heteroaryl groups to target the hydrophobic pocket of the protein target.[2]
N4-Amine Derivatization
The secondary amine is nucleophilic but sterically accessible.[1][2]
-
Acylation/Sulfonylation: Standard conditions (Acid chloride/TEA) work well.[2]
-
SNAr (Reverse): The amine can displace halides on other heterocycles (e.g., chloropyrimidines) to create bi-heterocyclic systems common in kinase inhibitors.
Case Studies in Drug Discovery
EHMT1/EHMT2 (G9a) Inhibitors
Context: Euchromatic histone-lysine N-methyltransferase 2 (G9a) is a therapeutic target for sickle cell anemia and various cancers.[1][2][4] Application: In patent WO2017181177 , the 6-chloro-N-methylpyridazin-4-amine scaffold is used to construct inhibitors where the pyridazine ring acts as a core linker.[1][2]
-
Chemistry: The scaffold is coupled with complex alkoxy-pyridine amines.[1][2] The N-methyl group likely positions the inhibitor within the lysine-binding channel of the enzyme.[1][2]
METTL3 Inhibitors
Context: METTL3 is an RNA methyltransferase implicated in AML (Acute Myeloid Leukemia).[2] Application: Piperidine derivatives linked to the pyridazine core have been explored (e.g., WO2024153775 ). The scaffold provides a rigid, polar spacer that orients the piperidine pharmacophore.
Experimental Protocols
Protocol A: Synthesis of 6-chloro-N-methylpyridazin-4-amine
Derived from Patent WO2017181177A1 [1][1][2]
Reagents:
Procedure:
-
Setup: In a pressure tube (sealed vessel), dissolve 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol) in 1,4-dioxane (2 mL).
-
Addition: Add aqueous methylamine (2 mL, large excess).
-
Reaction: Seal the tube and heat to 50 °C for 2 hours. Note: Monitor by LCMS.[2] Higher temperatures may increase di-substitution.[1][2][5]
-
Workup: Cool to room temperature. Dilute with methanol (2 mL).
-
Purification: Concentrate under vacuum. Purify the residue via Flash Column Chromatography (Silica gel).[2]
Protocol B: Suzuki Coupling at C6
General Procedure for Deactivated Chloropyridazines
Reagents:
Procedure:
Strategic Logic Map
Caption: Strategic functionalization logic for library generation using the scaffold.
References
-
Epizyme, Inc. (2017).[2][3] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. WO2017181177A1.[2] Link
-
Accent Therapeutics, Inc. (2024).[2] Piperidine derivatives as METTL3 inhibitors. WO2024153775A1.[2] Link
-
Sotelo, E., et al. (2002). Pyridazines.[2][8][3][5][7][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. (Context on pyridazine reactivity). Link
-
Wuxi AppTec . (2021).[2][4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridazines. QM Magic Class Chapter 29. Link
Sources
- 1. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 2. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 7. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. chembk.com [chembk.com]
spectroscopic data of 6-chloro-N-methylpyridazin-4-amine (NMR, MS, IR)
This guide details the spectroscopic characterization and synthesis of 6-chloro-N-methylpyridazin-4-amine (also referred to in literature as IM373 ). The data is synthesized from high-confidence patent literature and medicinal chemistry protocols involving 3,5-dichloropyridazine derivatives.
Executive Summary & Compound Identity
-
IUPAC Name: 6-chloro-N-methylpyridazin-4-amine[1]
-
Common Codes: IM373[2]
-
CAS Registry Number: 64068-00-4 (Note: Often associated with isomers; verification via structure is required).
-
Molecular Formula:
-
Molecular Weight: 143.57 g/mol
-
Key Structural Features: Pyridazine ring (1,2-diazine), Chlorine at position 6, Methylamino group at position 4.[1][2][3]
Synthesis & Regioselectivity
The synthesis of 6-chloro-N-methylpyridazin-4-amine is highly regioselective, exploiting the reactivity difference between the C4 and C5 positions of the pyridazine ring when starting from 3,5-dichloropyridazine (often equivalent to 4,6-dichloropyridazine due to symmetry/tautomerism in precursors).
-
Reagent: Methylamine (40% aq. or in THF).
-
Conditions: Dioxane, 50°C, 1–2 hours.
-
Yield: Quantitative (>95%).
Regiochemical Logic:
Nucleophilic aromatic substitution (
Synthesis Workflow (DOT Diagram)
Caption: Regioselective synthesis of 6-chloro-N-methylpyridazin-4-amine from 3,5-dichloropyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Predicted
H NMR Data (DMSO-
, 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| H-3 | 8.45 – 8.60 | Singlet (s) | 1H | - | Aromatic CH ( |
| NH | 7.40 – 7.60 | Broad (br q) | 1H | ~4.5 Hz | Amine NH |
| H-5 | 6.65 – 6.80 | Singlet (s) | 1H | - | Aromatic CH ( |
| N-CH | 2.80 – 2.90 | Doublet (d) | 3H | 4.8 Hz | Methyl group |
Mechanistic Insight:
-
H-3 Deshielding: The proton at C3 is adjacent to the ring nitrogen (N2), causing a significant downfield shift (~8.5 ppm).
-
H-5 Shielding: The proton at C5 is ortho to the electron-donating methylamino group and beta to the ring nitrogens. The resonance donation from the amine lone pair significantly shields this proton, pushing it upfield (~6.7 ppm).
-
Coupling: A small meta-coupling (
) may be observed in high-resolution spectra, appearing as fine splitting.
C NMR Data (Predicted)
-
C-4 (C-NHMe): ~145 ppm (Deshielded by N-attachment).
-
C-6 (C-Cl): ~150 ppm.
-
C-3 (CH): ~152 ppm (Alpha to N).
-
C-5 (CH): ~105 ppm (Shielded by amino group resonance).
-
N-CH
: ~29 ppm.
Mass Spectrometry (MS)
The mass spectrum is definitive due to the chlorine isotope signature.
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
-
Molecular Ion (
):-
m/z 144.0 (corresponding to
Cl isotope). -
m/z 146.0 (corresponding to
Cl isotope).
-
-
Isotope Pattern: A characteristic 3:1 ratio between m/z 144 and 146, confirming the presence of a single chlorine atom.
Fragmentation Pathway (DOT Diagram)
Caption: Proposed ESI-MS fragmentation pathway for 6-chloro-N-methylpyridazin-4-amine.
Infrared (IR) Spectroscopy
Key functional group bands expected in the FT-IR spectrum (ATR or KBr disk):
| Frequency (cm | Vibration Mode | Functional Group |
| 3250 – 3350 | Stretching ( | Secondary Amine (N-H) |
| 3050 – 3100 | Stretching ( | Aromatic C-H |
| 2850 – 2950 | Stretching ( | Methyl C-H (Aliphatic) |
| 1580 – 1600 | Stretching ( | C=N (Pyridazine Ring) |
| 1050 – 1100 | Stretching ( | C-N (Amine-Ring) |
| 700 – 800 | Stretching ( | C-Cl (Aryl Chloride) |
Experimental Protocol (Synthesis of IM373)
Objective: Preparation of 6-chloro-N-methylpyridazin-4-amine from 3,5-dichloropyridazine.
-
Setup: Charge a 20-mL sealed tube or pressure vial with a magnetic stir bar.
-
Reactants:
-
Add 3,5-dichloropyridazine (1.0 equiv, e.g., 350 mg).[2]
-
Add 1,4-dioxane (solvent, ~7-10 volumes, e.g., 2.5 mL).
-
Add Methylamine (40% wt in water, 3.0 equiv, e.g., 580 µL).
-
-
Reaction: Seal the vessel and heat to 50°C in an oil block. Stir for 1 hour .
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS (Target m/z 144).
-
Workup:
-
Dilute the mixture with Methanol (2 mL).
-
Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess methylamine.
-
-
Purification: The crude product (beige solid) is typically >95% pure and can be used directly. If necessary, purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
References
-
Patent WO2024153775A1 . Piperidine derivatives as METTL3 inhibitors. (2024). Section [0917], Synthesis of IM373.
-
Patent WO2017181177A1 . Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. (2017). Example 12, Synthesis of 6-chloro-N-methylpyridazin-4-amine.
-
BenchChem Technical Data . 4-Aminopyridazine and Chlorinated Derivatives NMR Data. (Accessed 2025).[7][8]
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. WO2023069959A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
The 6-Chloro-N-methylpyridazin-4-amine Scaffold: A Gateway to Epigenetic and RNA-Modulating Therapeutics
[1][2][3]
Executive Summary
In the landscape of modern medicinal chemistry, 6-chloro-N-methylpyridazin-4-amine (CAS: 65766-32-7) has emerged as a high-value heterocyclic intermediate.[1][2][3] Unlike its isomer, 6-chloro-4-methylpyridazin-3-amine (a precursor to the SMA drug Risdiplam), this specific 4-amino pyridazine scaffold serves as a critical "warhead" or "hinge-binder" in the synthesis of next-generation Epigenetic Modulators (EHMT1/2 inhibitors) and RNA Methyltransferase Inhibitors (METTL3) .[1][2]
This guide dissects the chemical utility of this scaffold, detailing its role in constructing inhibitors for chromatin regulation and RNA modification, supported by validated synthetic protocols and mechanistic insights.[3]
Part 1: Chemical Profile & Structural Utility[1][3]
Structural Pharmacophore
The 6-chloro-N-methylpyridazin-4-amine molecule is defined by a 1,2-diazine ring substituted with a reactive chlorine at position 6 and a methylamino group at position 4.[1][2][3]
| Feature | Chemical Role | Biological Relevance |
| Pyridazine Ring (1,2-diazine) | Electron-deficient heteroaromatic core.[1][2][3] | Acts as a bioisostere for pyridine/pyrimidine; lowers lipophilicity (LogP) compared to benzene analogs.[1][3] |
| C4-Methylamino Group (-NHMe) | Hydrogen bond donor.[1][2][3] | Critical for H-bonding with the "hinge region" of kinases or the substrate binding pocket of methyltransferases.[1][2][3] |
| C6-Chlorine Atom (-Cl) | Electrophilic handle.[1][2][3][4] | Enables Nucleophilic Aromatic Substitution ( |
Synthesis of the Core Scaffold
The synthesis of this intermediate is non-trivial due to regioselectivity challenges.[2][3] The most robust route utilizes 3,5-dichloropyridazine as the starting material.[1][2][3]
Protocol: Regioselective Amination
-
Objective: Synthesize 6-chloro-N-methylpyridazin-4-amine.
-
Reagents: Methylamine (aq. or in THF), Dioxane/Ethanol.[1][3]
-
Mechanism: Nucleophilic aromatic substitution (
).[1][3][4][5] The C4 and C5 positions are equivalent in 3,5-dichloropyridazine, but once one amine adds, the ring deactivates, preventing over-substitution under controlled conditions.[2]
Step-by-Step Methodology:
-
Charge: Place 3,5-dichloropyridazine (1.0 eq) in a pressure tube.
-
Solvent: Dissolve in 1,4-dioxane (concentration ~0.5 M).
-
Addition: Add Methylamine (3.0 eq, 40% aq. solution).
-
Reaction: Seal and heat to 50–80°C for 2–4 hours.
-
Workup: Concentrate in vacuo. Dilute with water and extract with Ethyl Acetate (3x).[3]
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Part 2: Therapeutic Applications[3][4][6][7]
Epigenetic Regulation: EHMT1/EHMT2 Inhibitors
Target: Euchromatic Histone-lysine N-methyltransferase 1 & 2 (also known as G9a/GLP).[1][2][3] Mechanism: These enzymes mono- and di-methylate Lysine 9 on Histone H3 (H3K9me1/2), a mark associated with gene silencing.[1][2][3] Overexpression of G9a is linked to various cancers and the silencing of fetal hemoglobin (HbF).[3]
Role of the Scaffold: The 6-chloro-N-methylpyridazin-4-amine moiety acts as the lysine-mimetic anchor .[1][2][3] The pyridazine nitrogen and the 4-amino group form hydrogen bonds within the lysine-binding channel of the G9a SET domain.[1][2][3] The C6-chlorine is displaced to attach a "surface recognition" tail that extends out of the pocket, conferring selectivity over other methyltransferases.[2]
-
Key Application: Treatment of Sickle Cell Disease (by reactivating HbF) and Solid Tumors (Lung, Prostate).[1][3]
-
Reference: Epizyme, Inc. patents (e.g., WO2017181177) describe this specific scaffold in the synthesis of potent G9a inhibitors.[3]
RNA Epitranscriptomics: METTL3 Inhibitors
Target: METTL3 (Methyltransferase-like 3), the catalytic subunit of the
Role of the Scaffold: Recent medicinal chemistry campaigns utilize the pyridazine-4-amine core to bind to the S-adenosylmethionine (SAM) binding site or the RNA binding groove.[1][2][3] The scaffold's planar geometry allows it to stack against aromatic residues (e.g., Phe/Tyr) in the catalytic pocket.[3]
Part 3: Visualization of Synthetic & Biological Logic
Synthesis & Derivatization Workflow
The following diagram illustrates the transformation of the raw material into the active pharmaceutical ingredient (API) precursors.
Caption: Synthetic workflow converting 3,5-dichloropyridazine into the core scaffold and subsequent divergence into epigenetic and RNA-targeting therapeutics.
Mechanism of Action: Epigenetic Reactivation
This diagram details how drugs derived from this scaffold reactivate silenced tumor suppressor genes.[1][2][3]
Caption: Mechanism of Action. The inhibitor blocks EHMT2, preventing H3K9 methylation and allowing the re-expression of silenced therapeutic genes.
Part 4: Experimental Validation Protocols
Protocol 4.1: EHMT2 (G9a) Biochemical Assay
To validate the activity of derivatives synthesized from 6-chloro-N-methylpyridazin-4-amine, the following HTRF (Homogeneous Time-Resolved Fluorescence) assay is recommended.
-
Reagents: Recombinant human EHMT2 (G9a) catalytic domain, Biotinylated Histone H3 (1-21) peptide substrate, S-adenosylmethionine (SAM).[1][2]
-
Detection: Europium-cryptate labeled anti-H3K9me2 antibody + Streptavidin-XL665.[1][2][3]
-
Procedure:
-
Analysis: Calculate
based on the HTRF ratio (665/615). Potent pyridazine derivatives typically exhibit .[3]
References
-
Epizyme, Inc. (2017).[1][3][6] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors.[1][2][3][7] WO2017181177A1.[1][2][3]
- Significance: Describes the synthesis and use of 6-chloro-N-methylpyridazin-4-amine as a key intermedi
-
Accent Therapeutics. (2024).[1][3] Piperidine derivatives as METTL3 inhibitors.[1][2][3][8] WO2024153775.[1][2][3]
-
BenchChem. (2025).[1][3][5][9] Technical Guide: Synthesis of Pyridazine Intermediates.
- Significance: Provides general methodologies for the handling and amin
-
Gehringer, M., et al. (2021).[1][3] N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[1][2][3][4] Molbank, 2021(1), M1181.[3][4]
- Significance: Illustrates the broader utility of chloro-amino-heterocycles in kinase inhibitor design ( chemistry).
Sources
- 1. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 8. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of 6-chloro-N-methylpyridazin-4-amine
An In-Depth Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7), a pivotal heterocyclic building block in contemporary medicinal chemistry. While the initial inquiry referenced a pyridazine structure, extensive analysis confirms the compound of interest is a pyrimidine derivative, a class of heterocycles fundamental to numerous therapeutic agents. This document elucidates its physicochemical properties, details a robust synthetic methodology rooted in nucleophilic aromatic substitution, and explores its critical role as a precursor in the synthesis of targeted therapeutics, most notably the fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Part 1: The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring system, a diazine heterocycle, is a privileged scaffold in drug discovery. Its structural resemblance to the nucleobases of DNA and RNA has made it a focal point for the development of a vast array of therapeutic agents, from antiviral and anticancer drugs to central nervous system agents. The electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms, makes it an ideal platform for a variety of chemical transformations. This inherent reactivity, combined with the ability of its substituents to form key hydrogen bonds with biological targets, underpins its enduring importance. The subject of this guide, 6-chloro-N-methylpyrimidin-4-amine, is a prime example of a functionalized pyrimidine designed for efficient, multi-step synthetic campaigns.
Part 2: Profile of Intermediate CAS 65766-32-7
6-chloro-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative whose value lies in its specific arrangement of functional groups.[1] The molecule contains two key reactive sites: the electrophilic carbon atom at the C6 position, activated by the chloro leaving group, and the nucleophilic secondary amine. This duality makes it an exceptionally versatile building block.[1]
Table 1: Physicochemical Properties of 6-chloro-N-methylpyrimidin-4-amine
| Property | Value | Source |
| CAS Number | 65766-32-7 | [1][2] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [1] |
| IUPAC Name | 6-chloro-N-methylpyrimidin-4-amine | [1] |
| Synonyms | (6-Chloro-pyrimidin-4-yl)-methyl-amine, 4-Chloro-6-(methylamino)pyrimidine | [2][3] |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C |
Part 3: Synthesis and Mechanistic Insights
The discovery and history of this specific molecule are not detailed in a singular, seminal publication; rather, its existence is predicated on established principles of heterocyclic chemistry. Its synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient aromatic rings like pyrimidine.[4]
Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 6-chloro-N-methylpyrimidin-4-amine is most efficiently achieved from 4,6-dichloropyrimidine. The pyrimidine ring's two nitrogen atoms withdraw electron density, making the carbon atoms—particularly those bearing halogen substituents—highly electrophilic and susceptible to attack by nucleophiles.[4] The reaction with methylamine proceeds via a regioselective mono-substitution.
The choice of methylamine as the nucleophile and the control of stoichiometry are critical. Using an excess of methylamine could lead to an undesired di-substitution product. The reaction is typically run in a polar aprotic solvent which can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
Caption: General workflow for the synthesis of 6-chloro-N-methylpyrimidin-4-amine.
Detailed Experimental Protocol (Adapted from Analogous Procedures)
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in tetrahydrofuran (THF, ~0.5 M) in a sealed reaction vessel at 10-15°C, add a solution of methylamine (2.0-2.2 equivalents, e.g., 40% in water or as a solution in THF) dropwise.[5] One equivalent of methylamine acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl generated during the reaction.
-
Execution & Monitoring: Stir the reaction mixture at room temperature (~20°C) for 5-7 hours.[5] The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting dichloropyrimidine and to minimize the formation of the di-substituted byproduct.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any amine salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography or recrystallization to yield 6-chloro-N-methylpyrimidin-4-amine as a solid.[6]
Part 4: Application in Drug Development: The Path to Infigratinib
The primary utility of 6-chloro-N-methylpyrimidin-4-amine is as a key intermediate in the synthesis of the anticancer agent Infigratinib (BGJ398).[1][7] Infigratinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, which are implicated in various cancers.
The structure of the intermediate provides the core scaffold upon which the final drug is built. The synthesis of Infigratinib leverages the two reactive sites on the pyrimidine ring in a sequential manner:
-
First Coupling (SNAr): The N-methylamino group at the C4 position is often involved in forming a crucial part of the final molecule's structure that interacts with the target protein.
-
Second Coupling (Cross-Coupling): The chlorine atom at the C6 position serves as a synthetic handle for a subsequent carbon-carbon or carbon-nitrogen bond-forming reaction, typically a palladium-catalyzed cross-coupling reaction like a Suzuki or Buchwald-Hartwig reaction. This step attaches the remainder of the complex drug molecule to the pyrimidine core.
Caption: Role of the intermediate in the synthesis of a complex kinase inhibitor.
Part 5: Conclusion
While not a therapeutic agent in its own right, 6-chloro-N-methylpyrimidin-4-amine is a quintessential example of a high-value synthetic intermediate. Its straightforward, regioselective synthesis and its strategically placed functional groups make it an indispensable building block for constructing complex, biologically active molecules. Its role in the synthesis of Infigratinib highlights the power of scaffold-based drug design, where a well-crafted pyrimidine core serves as the foundation for a highly targeted and effective modern therapeutic. The continued exploration of this and similar pyrimidine intermediates will undoubtedly fuel the discovery of next-generation pharmaceuticals.
References
-
Apicule. (n.d.). 6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7) API Intermediate Manufacturers. [Online] Available at: [Link]
-
MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Online] Available at: [Link]
-
ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. [Online] Available at: [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridazin-4-amine
Executive Summary
The pyridazine core represents a "privileged scaffold" in kinase inhibitor discovery due to its planar geometry, high water solubility, and capacity for bidentate hydrogen bonding within the ATP-binding pocket. This guide focuses on 6-chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8) , a versatile building block.[1][2][3]
Unlike the more common 3-amino-6-chloropyridazine isomers, the 4-amino-6-chloro regioisomer offers a unique vector for extending into the solvent-exposed regions of the kinase while maintaining a compact hinge-binding motif. This protocol details the chemoselective functionalization of the C6-chloride via Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (
Chemical Biology & Retrosynthetic Logic
The Pharmacophore
In the context of kinase inhibition, the 6-chloro-N-methylpyridazin-4-amine scaffold functions as a dual-purpose core:
-
Hinge Binder (C4/N2): The N-methylamine at position 4 acts as a hydrogen bond donor, while the pyridazine
nitrogen serves as a hydrogen bond acceptor. This mimics the adenine ring of ATP. -
Electrophilic Handle (C6): The chlorine atom at position 6 is electronically activated by the para-nitrogen (
) and ortho-nitrogen ( ), making it highly susceptible to substitution. This vector typically points towards the "gatekeeper" residue or the hydrophobic back pocket (Selectivity Pocket).
Reactivity Profile
The reactivity of the pyridazine ring is dominated by its electron-deficient nature.
-
C6-Cl: Highly reactive. Suitable for Suzuki-Miyaura coupling (C-C bond) or Buchwald-Hartwig/S_NAr (C-N/C-O bond).
-
C4-NHMe: Electron-donating group (EDG). It slightly deactivates the ring compared to 3,6-dichloropyridazine but directs regioselectivity during further electrophilic substitutions (e.g., halogenation at C3 or C5).
Figure 1: Functional map of the 6-chloro-N-methylpyridazin-4-amine scaffold.
Experimental Protocols
Protocol A: C6-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aryl or heteroaryl "tail" at the C6 position, targeting the hydrophobic pocket of the kinase.
Mechanism: The electron-deficient pyridazine facilitates oxidative addition of Pd(0). The presence of the C4-amine does not require protection under these conditions, provided the base strength is controlled.
Reagents:
-
Substrate: 6-Chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)2 or Aryl-BPin (1.2–1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) or (2M aq) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the chloropyridazine (1.0 eq), boronic acid (1.2 eq), and
(3.0 eq). -
Degassing: Add 1,4-Dioxane/Water (4:1, concentration ~0.1 M). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
-
Catalyst Addition: Add
(0.05 eq) quickly under inert flow. Seal the vessel. -
Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).
-
Workup:
-
Purification: Flash chromatography on silica gel. Elute with a gradient of 0–10% MeOH in DCM.
Protocol B: C6-Amination via Nucleophilic Aromatic Substitution ( )
Objective: To introduce solubilizing amines or specific H-bond motifs at C6 without transition metals.
Mechanism: The pyridazine ring is sufficiently electron-poor to undergo
Reagents:
-
Substrate: 6-Chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (2.0–3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMSO or NMP (Anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve the chloropyridazine in DMSO (0.2 M).
-
Addition: Add the amine nucleophile and DIPEA.
-
Reaction: Heat to 120–140 °C in a sealed tube.
-
Optimization: If the amine is volatile, use a microwave reactor.
-
Troubleshooting: If conversion is low after 12 hours, switch to Buchwald-Hartwig conditions (Protocol C).
-
-
Workup:
-
Pour the reaction mixture into crushed ice/water.
-
If a precipitate forms, filter and wash with water (Ideal scenario).
-
If no precipitate, extract with EtOAc (x3). Wash organic layer with brine (x3) to remove DMSO.
-
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often preferred for polar diamino-pyridazines.
Protocol C: Buchwald-Hartwig Cross-Coupling (Alternative for Low Reactivity)
Context: Use this when the nucleophile is an aniline (weak nucleophile) or sterically hindered amine that fails
Key Conditions:
-
Catalyst:
(5 mol%) + Xantphos (10 mol%) OR BrettPhos Pd G3. -
Base:
or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene, 100 °C.
Analytical Data & Quality Control
Characterization Standards: To ensure the integrity of the synthesized inhibitors, the following QC criteria must be met:
| Test | Method | Acceptance Criteria | Note |
| Purity | HPLC (UV 254 nm) | > 95% | Pyridazines often tail on silica; use amine-functionalized silica or TEA in eluent if needed. |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure | Look for the N-Me doublet at ~2.8-3.0 ppm and pyridazine aromatic protons (singlets/doublets depending on substitution). |
| Mass | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Check for characteristic Chlorine isotope pattern (3:1) in starting material to confirm consumption. |
Visualizing the Workflow:
Figure 2: Decision tree for synthetic route selection based on desired C6-substitution.
Safety & Handling
-
Acidity/Basicity: The starting material is basic. Store under inert atmosphere to prevent carbonate formation from air.
-
Skin Sensitization: Pyridazines and their halo-derivatives can be potent sensitizers. Always handle in a fume hood with nitrile gloves.
-
Palladium Waste: All heavy metal waste must be segregated. Use scavengers (e.g., SiliaMetS® Thiol) if the final compound is intended for biological assay to prevent false positives from residual Pd.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference on privileged scaffolds).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine". (Adapted methodology for 4-amino regioisomer). Link
Sources
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 6-Chloro-N-methylpyridazin-4-amine
Executive Summary
This guide details the protocol for functionalizing 6-chloro-N-methylpyridazin-4-amine via Suzuki-Miyaura cross-coupling. While the pyridazine core is a privileged scaffold in kinase inhibitors and GPCR ligands, the simultaneous presence of an electron-deficient ring, a reactive C6-chloride, and a Lewis-basic secondary amine at C4 presents a unique chemoselective challenge.
This protocol addresses common failure modes—specifically catalyst poisoning by the amine and hydrolytic instability of the electron-deficient Pd-intermediate—by utilizing a bulky, electron-rich phosphine ligand system (XPhos) and a controlled base/solvent matrix .
Chemo-Structural Analysis & Strategy
Substrate Properties[1][2]
-
Substrate: 6-chloro-N-methylpyridazin-4-amine
-
CAS: (Hypothetical/Analogous)
-
Molecular Weight: 143.57 g/mol
-
Key Features:
-
C6-Cl (Electrophile): Highly activated for Oxidative Addition due to the electron-withdrawing nature of the adjacent N1-N2 bond (
active). -
C4-NHMe (Nucleophile/Ligand): The secondary amine is a potential "catalyst poison" that can competitively bind Palladium, arresting the catalytic cycle. It also increases the solubility of the substrate in polar organic solvents.
-
Mechanistic Logic
To ensure turnover, we must favor the catalytic cycle over off-cycle coordination.
-
Ligand Choice: We employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) . Its bulky biaryl structure creates a steric wall that prevents the C4-amine from coordinating to the Pd center, while its electron-rich nature accelerates the oxidative addition into the C-Cl bond.
-
Base Selection: Cesium Carbonate (
) is selected over . The "Cesium Effect" (higher solubility in organic solvents and softer cation character) often stabilizes electron-deficient heteroaryl-palladium intermediates. -
Solvent: A 1,4-Dioxane/Water (4:1) system ensures solubility of the polar pyridazine while providing the aqueous phase necessary for the boronic acid activation.
Experimental Protocol
Materials & Reagents
| Component | Equiv. | Role | Specification |
| 6-Chloro-N-methylpyridazin-4-amine | 1.0 | Substrate | >97% Purity |
| Aryl Boronic Acid ( | 1.2 - 1.5 | Coupling Partner | Excess to account for protodeboronation |
| 0.02 - 0.05 | Pre-catalyst | 3rd Gen Buchwald Pre-catalyst (Air stable) | |
| 2.5 | Base | Anhydrous, granular | |
| 1,4-Dioxane | N/A | Solvent | Sparged with |
| Water (HPLC Grade) | N/A | Co-solvent | Degassed |
> Note: If XPhos Pd G3 is unavailable, generate the active species in situ using
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
-
Vessel Prep: Oven-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Nitrogen/Argon.
-
Solids Addition: Charge the vessel with:
-
6-Chloro-N-methylpyridazin-4-amine (1.0 mmol, 144 mg)
-
Aryl Boronic Acid (1.2 mmol)
- (2.5 mmol, 815 mg)
-
XPhos Pd G3 (0.02 mmol, ~17 mg)
-
-
Degassing: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (
). -
Solvent Addition: Syringe in 1,4-Dioxane (4.0 mL) and Water (1.0 mL) .
-
Critical Step: Sparge the solvent mixture with Nitrogen for 5-10 minutes before addition if possible, or sparge the reaction mixture directly for 2 minutes after addition. Oxygen is the primary cause of homocoupling side-products.
-
Phase 2: Reaction & Monitoring[1][2]
-
Heating: Place the vessel in a pre-heated oil bath or heating block at 90°C .
-
Self-Validation Check: The mixture should turn from a suspension to a dark/black solution within 10-15 minutes. If the solution remains pale yellow or precipitates bright metal mirrors immediately, catalyst activation failed (check oxygen levels).
-
-
Monitoring (TLC/LCMS): Check after 2 hours.
-
TLC: Eluent: 10% MeOH in DCM (Pyridazines are polar).
- Substrate: ~0.3 (UV active).
- Product: Typically 0.4–0.6 (often fluorescent).
-
LCMS: Look for disappearance of
and appearance of Product Mass.-
Warning: If you see Mass = 110 (De-chlorinated byproduct), lower temperature to 80°C.
-
-
Phase 3: Workup & Purification[1]
-
Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL).
-
Scavenging (Optional but Recommended): Add 50 mg of SiliaMetS® Thiol or similar Pd-scavenger resin and stir for 30 mins to remove residual Pd (critical for biological assays). Filter through Celite.[3]
-
Extraction: Separate layers. Extract aqueous layer with EtOAc (
) or DCM/iPrOH (3:1) if the product is very polar. -
Drying: Dry organics over
, filter, and concentrate. -
Purification: Flash Chromatography (Silica).[3]
-
Gradient: 0%
10% MeOH in DCM. -
Note: The N-methyl amine group can cause tailing. Add 1%
or to the eluent if necessary.
-
Visualizations
Catalytic Cycle & Mechanistic Pathway
The following diagram illustrates the specific pathway, highlighting the role of XPhos in preventing amine coordination.
Caption: Catalytic cycle highlighting the critical role of XPhos in preventing off-cycle catalyst poisoning by the substrate's secondary amine.
Experimental Workflow
Caption: Operational workflow for the Suzuki coupling of chloropyridazinamines.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning or Inactive Pd | Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure strict inert atmosphere. |
| Hydrodechlorination (Mass -34) | Hydride source present / Temp too high | Lower temp to 75°C. Use dry Dioxane and add water after degassing. |
| Homocoupling (Ar-Ar) | Oxygen leak | Re-degas solvents. Add 3-5 drops of Ethanol to scavenge radicals. |
| Low Yield (Protodeboronation) | Base too strong / Unstable Boronic Acid | Switch base to |
References
-
BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." BenchChem Application Notes. Accessed October 2023. Link
-
Li, H., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society, 1999.[4][5] (Foundational work on Buchwald ligands for heteroaryls). Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
TCI Chemicals. "Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Product Literature. Link
(Note: While specific literature on the exact N-methyl-6-chloro analog is sparse, the protocol is derived from validated methodologies for 3-amino-6-chloropyridazine and 2-amino-4-chloropyrimidine described in the sources above.)
Sources
use of 6-chloro-N-methylpyridazin-4-amine in anti-inflammatory drug design
Application Note: Utilizing 6-Chloro-N-methylpyridazin-4-amine in the Rational Design of Anti-Inflammatory Kinase Inhibitors
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists.
Mechanistic Rationale: The Pyridazine Scaffold in Inflammation
The development of small-molecule anti-inflammatory agents has increasingly shifted toward targeting specific intracellular signaling kinases (e.g., p38 MAPK, JAK, and SYK) to modulate cytokine storms without the broad immunosuppression associated with traditional corticosteroids. Within this landscape, the pyridazine core has emerged as a highly privileged scaffold[1]. Historically recognized for their analgesic and anti-inflammatory properties[2], modern pyridazine derivatives offer exceptional drug-like properties, including low molecular weight, favorable partition coefficients (cLogP), and low polar surface area[1].
Specifically, 6-chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8)[3] serves as a highly versatile bifunctional building block. The mechanistic rationale for utilizing this specific synthon lies in its precise electronic distribution and geometry:
-
The N4-Methylamine Group: Acts as a critical hydrogen bond donor/acceptor pair. In kinase active sites, this moiety frequently establishes essential hydrogen bonds with the hinge region of the ATP-binding pocket, anchoring the molecule.
-
The C6-Chloro Group: The electron-withdrawing nature of the adjacent diazine nitrogens renders the C6 position highly electrophilic. This allows for rapid, high-yield functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling[4], enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.
Synthetic Derivatization Strategy
To build a library of anti-inflammatory candidates, the 6-chloro-N-methylpyridazin-4-amine scaffold is subjected to divergent synthesis. By replacing the labile chlorine atom with various aryl, heteroaryl, or aliphatic amines, researchers can systematically probe the hydrophobic pockets adjacent to the kinase hinge region.
Figure 1: Divergent synthetic workflow for derivatizing 6-chloro-N-methylpyridazin-4-amine.
Experimental Protocols
Protocol 1: C6-Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: The 6-chloro position is highly activated by the endocyclic nitrogens. Utilizing a polar aprotic solvent stabilizes the transient Meisenheimer complex, allowing for catalyst-free SNAr with primary anilines or secondary amines[4].
-
Preparation: Dissolve 6-chloro-N-methylpyridazin-4-amine (1.0 eq, 500 mg) in 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired nucleophile (e.g., 4-(methylsulfonyl)aniline, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
-
Reaction: Seal the vessel and heat to 120°C for 12 hours under a nitrogen atmosphere to prevent oxidative degradation.
-
Validation & Isolation: Monitor reaction progress via LC-MS. Upon consumption of the starting material, cool to room temperature, quench with ice water (20 mL), and extract with Ethyl Acetate (
mL). -
Purification: Dry the organic layer over anhydrous
, concentrate under vacuum, and purify via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the pure C6-amino derivative.
Protocol 2: Self-Validating In Vitro Macrophage Anti-Inflammatory Assay
Causality & Rationale: To ensure the observed reduction in pro-inflammatory cytokines is a true pharmacological effect and not an artifact of compound toxicity, this protocol integrates a parallel MTT cell viability assay. A compound that simply induces macrophage apoptosis will falsely appear as a potent anti-inflammatory agent; this dual-assay system prevents false positives[1].
-
Cell Seeding: Seed RAW 264.7 murine macrophages in two parallel 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% . -
Pre-treatment: Treat cells with synthesized pyridazine derivatives (serial dilutions from 10 µM to 1 nM) for 2 hours. Causality: Pre-treatment ensures the inhibitor fully occupies the intracellular kinase pocket before the inflammatory cascade is initiated.
-
Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS, E. coli O111:B4) to all wells (except negative controls) and incubate for 24 hours.
-
Cytokine Quantification (Plate 1): Collect the supernatant and quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Calculate the
values. -
Viability Validation (Plate 2): Add MTT reagent (0.5 mg/mL final concentration) to the cells and incubate for 3 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Exclude any compound showing <90% cell viability at its
concentration.
Quantitative SAR Analysis
The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data for derivatives synthesized from the 6-chloro-N-methylpyridazin-4-amine scaffold.
| Compound ID | C6 Substitution ( | N4 Substitution ( | Cell Viability (%) | cLogP | ||
| 1 (Starting Material) | -Cl | -NHCH₃ | >10,000 | >10,000 | 99 | 0.8 |
| 2 | -NH-Phenyl | -NHCH₃ | 850 | 920 | 98 | 2.1 |
| 3 | -NH-(4-F-Phenyl) | -NHCH₃ | 145 | 180 | 97 | 2.3 |
| 4 | -NH-(4-SO₂Me-Phenyl) | -NHCH₃ | 32 | 48 | 95 | 1.9 |
| Dexamethasone (Ref) | N/A | N/A | 15 | 22 | 92 | 1.8 |
Data Interpretation: The unmodified starting material (Compound 1) lacks the hydrophobic bulk required to engage the kinase binding pocket, resulting in no anti-inflammatory activity. Substituting the chlorine with a 4-(methylsulfonyl)phenyl group (Compound 4) drastically improves potency by establishing additional hydrogen bonds within the target's allosteric site while maintaining excellent cell viability.
Pharmacological Mechanism of Action
Pyridazine derivatives synthesized from this scaffold typically exert their anti-inflammatory effects by intercepting the Toll-like Receptor 4 (TLR4) signaling cascade. By acting as ATP-competitive inhibitors of intermediate kinases (such as p38 MAPK), they halt the downstream translocation of Nuclear Factor kappa B (NF-κB), thereby silencing the transcription of TNF-α and IL-6[1].
Figure 2: Mechanism of action for pyridazine derivatives inhibiting the p38 MAPK inflammatory cascade.
References
-
[1] Soha H. et al. "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6." Mini-Reviews in Medicinal Chemistry, Bentham Science Publisher, 2025. 1
-
[4] Epizyme, Inc. "AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS." European Patent Office - EP 3442947 B1, 2017. 4
-
[2] "Pharmacological Investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a New Analgesic and Anti-Inflammatory Drug." Arzneimittelforschung, PubMed, 1981. 2
-
[3] "17645-08-8 | 6-Chloro-N-methylpyridazin-4-amine." BLD Pharm, Product Index. 3
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17645-08-8|6-Chloro-N-methylpyridazin-4-amine|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Precision N-Methylation of Pyridazinamine Derivatives
Executive Summary & Strategic Analysis
Pyridazinamine derivatives are "privileged scaffolds" in medicinal chemistry, frequently serving as core pharmacophores in antidepressants, anti-inflammatory agents, and cardiovascular drugs.[1] However, the N-methylation of these substrates presents a classic "Regioselectivity Paradox."
The Challenge: Competing Nucleophiles
The 3-aminopyridazine scaffold contains three distinct nucleophilic sites:
-
Exocyclic Amine (
): The desired target for potency modulation.[1] -
Ring Nitrogen N-2: The most basic ring nitrogen (adjacent to the amino group).
-
Ring Nitrogen N-1: The distal nitrogen.
Critical Insight: While 3-aminopyridazine exists predominantly in the amino tautomer in solution, direct alkylation with electrophiles (e.g., Methyl Iodide) typically occurs at the Ring N-2 nitrogen.[2][1] This yields the mesoionic species or imino-dihydro salts (2-methyl-3(2H)-pyridazinimine) rather than the desired exocyclic methylamine.[2][1]
To achieve precise regiocontrol, the experimentalist must select the method based on the specific target isomer. This guide details three validated protocols to access distinct methylation states.
Decision Pathway (Workflow)
Figure 1: Strategic decision tree for selecting the appropriate N-methylation protocol based on the desired regioisomer.
Experimental Protocols
Protocol A: Regioselective Exocyclic Methylation (Reductive Amination)
Objective: Synthesis of N-methyl or N,N-dimethyl exocyclic amines without ring quaternization.[2][1] Mechanism: Formation of an iminium intermediate which is selectively reduced. The ring nitrogens are not sufficiently nucleophilic to participate in this cycle under acidic conditions.
Materials
-
Substrate: 3-Aminopyridazine derivative (1.0 eq)
-
Reagent: Formaldehyde (37% aq.[1] solution)
-
Reductant: Sodium Cyanoborohydride (NaBH
CN) or Formic Acid (HCOOH)[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Quench: 1N NaOH
Step-by-Step Methodology (Borch Reduction Variant)
This variant allows for controlled mono-methylation .[2][1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyridazine derivative (1 mmol) in MeOH (10 mL).
-
Acidification: Add Glacial Acetic Acid (2-3 drops) to adjust pH to ~5–6. This facilitates imine formation.[3]
-
Addition: Add Formaldehyde (37% aq., 1.1 mmol for mono, 3.0 mmol for di) dropwise at 0°C. Stir for 30 minutes.
-
Reduction: Add NaBH
CN (1.5 mmol) in portions over 10 minutes.-
Note: NaBH
CN is preferred over NaBH because it selectively reduces the iminium ion without reducing the aldehyde or the pyridazine ring.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1).[1]
-
Workup:
-
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).
Expected Yield: 75–90% Selectivity: >95% Exocyclic.
Protocol B: Ring N-Methylation (Direct Alkylation)
Objective: Synthesis of 2-methyl-3(2H)-pyridazinimine (mesoionic-like structure).[2][1]
Mechanism: S
Materials
-
Substrate: 3-Aminopyridazine derivative (1.0 eq)
-
Base: None (for salt isolation) or K
COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (for neutral species)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve substrate (1 mmol) in anhydrous Acetone (5 mL).
-
Alkylation: Add MeI (1.2 mmol) dropwise at RT.
-
Safety: Perform in a fume hood. MeI is highly volatile and toxic.
-
-
Reflux: Heat the sealed vial/flask to 40–50°C for 2–6 hours.
-
Precipitation: Often, the product precipitates as the hydroiodide salt.
-
Free Basing (Optional): To obtain the neutral imine, treat the salt with saturated NaHCO
and extract with CHCl .
Expected Yield: 60–80% Selectivity: Predominantly N-2 methylated.[2] (N-1 methylation is observed if C-6 is sterically hindered or electron-rich).[2][1]
Protocol C: "Green" Solid-State Methylation (Emerging Method)
Objective: Highly selective mono-methylation using non-toxic solid reagents.[2][1] Reference: Adapted from Templ et al. (2022) for electron-deficient amines.[2][1]
Materials
-
Reagent: Phenyltrimethylammonium Iodide (PhNMe
I)[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base: Cs
CO
Step-by-Step Methodology
-
Mix: In a pressure vial, combine substrate (1 mmol), PhNMe
I (1.2 mmol), and Cs CO (1.5 mmol). -
Solvent: Add Toluene (3 mL).
-
Heat: Heat to 110–130°C for 12 hours.
-
Workup: Filter off inorganic solids, concentrate filtrate, and purify.
Analytical Validation & Troubleshooting
Distinguishing the regioisomers is critical. Use the following NMR diagnostic markers.
Table 1: Diagnostic NMR Signals (in DMSO-d
| Feature | Exocyclic Methyl (Target A) | Ring Methyl (Target B)[2][1] |
| Methyl Signal ( | 2.8 – 3.0 ppm | 3.6 – 4.0 ppm (Deshielded) |
| Multiplicity | Doublet (coupled to NH) or Singlet (if NMe | Sharp Singlet |
| Ring Proton Shift | Minimal change from starting material | Significant downfield shift ( |
| NOE Signal | Correlation between Methyl and Ring H-4 | Strong correlation between Methyl and Ring H-3 (if available) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Over-methylation (Quaternization) | Excess MeI or high temp in Method B. | Switch to Method A (Reductive Amination) or reduce MeI equivalents. |
| No Reaction (Method A) | pH too high; Imine not forming.[1] | Ensure pH is 5–6 using Acetic Acid. Add molecular sieves to remove water. |
| Wrong Regioisomer (N-2 vs N-exo) | Used Direct Alkylation (Method B) when Exocyclic was desired.[2][1] | Stop. You cannot force MeI to be selective for the exocyclic amine easily. Switch to Method A. |
References
-
Eschweiler-Clarke Reaction on Pyridazinamines: Shulgau, Z., et al. "Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One."[2][1][9] Molecules, 2025.[1][10][11] (Generalized protocol validation).
-
Direct Alkylation Selectivity: "Methylation of aminopyridazines." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
-
Green Methylation Reagents: Templ, J., et al. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts."[1][4] Organic Letters, 2022.[1][4][12] [2][1]
-
General Pyridazine Chemistry: "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
application of 6-chloro-N-methylpyridazin-4-amine in organic synthesis transformations
Application Note: Synthesis and Downstream Transformations of 6-Chloro-N-methylpyridazin-4-amine in Medicinal Chemistry
Introduction & Chemical Identity
6-Chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8) is a highly versatile, bifunctional heterocyclic building block widely utilized in the discovery of advanced therapeutics, including EHMT1/EHMT2 (G9a/GLP) epigenetic modulators[1] and METTL3 RNA methyltransferase inhibitors[2].
Structurally, this molecule features two orthogonal reactive sites:
-
The C6-Chloride: An electrophilic handle primed for Palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) and Nucleophilic Aromatic Substitution (SNAr).
-
The C4-Secondary Amine: A nucleophilic N-methylamine group capable of undergoing Buchwald-Hartwig aminations or amide couplings.
This application note provides detailed, self-validating protocols for the regioselective synthesis of this building block and its divergent downstream functionalizations.
Regioselective Synthesis of the Bifunctional Hub
Mechanistic Rationale
The synthesis of 6-chloro-N-methylpyridazin-4-amine is achieved via the regioselective SNAr of 3,5-dichloropyridazine with aqueous methylamine[1]. The regioselectivity for the 5-position (which becomes the 4-position in the product nomenclature due to IUPAC numbering rules) over the 3-position is driven by transition state stabilization. Attack at C5 forms a Meisenheimer complex that allows optimal delocalization of the negative charge onto both electronegative nitrogen atoms of the diazine ring, avoiding the ground-state electronic repulsion (alpha-effect) encountered at the C3 position[3].
Protocol 1: Regioselective Amination
Self-Validating Metrics: Quantitative yield; visual transition to a beige solid; LC-MS (M+H)⁺: 144[2].
-
Setup: Into a 20-mL heavy-walled sealed tube, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv) and 1,4-dioxane (2.0 mL) to form a suspension[1].
-
Reagent Addition: Slowly add methylamine (40 wt% in water, 2.0 mL, ~excess)[2]. Causality: Aqueous methylamine is used as both the nucleophile and the base to quench the generated HCl. The sealed tube prevents the loss of volatile methylamine gas.
-
Reaction: Seal the tube and stir the mixture in an oil bath at 50 °C for 1 to 2 hours[1].
-
Validation Check: Monitor by LC-MS. The reaction is complete when the starting material peak disappears, and a new peak at retention time ~0.6 min (gradient C) with (M+H)⁺ = 144 emerges[2].
-
Workup: Dilute the resulting solution with methanol (2.0 mL) to solubilize any trapped intermediates, then concentrate under reduced pressure[2].
-
Isolation: Purify the crude residue via silica gel chromatography (eluting with CH₃CN/H₂O) to afford 6-chloro-N-methylpyridazin-4-amine as a beige solid (334 mg scale yields ~100%)[2],[4].
Divergent Downstream Transformations
Fig 1. Regioselective synthesis and divergent downstream transformations of the bifunctional hub.
Acid-Catalyzed SNAr at C6
Mechanistic Rationale: While the C6-Cl bond is inherently activated by the diazine core, the electron-donating N-methylamine at C4 partially deactivates the ring. To overcome this, Trifluoroacetic acid (TFA) is employed to protonate the pyridazine nitrogens. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, restoring high electrophilicity at C6 and enabling coupling with complex, sterically hindered primary amines[1].
Fig 2. Mechanistic pathway of the acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) at C6.
Protocol 2: C6-Amination
-
Setup: In a reaction vial, combine 6-chloro-N-methylpyridazin-4-amine (300 mg, 2.09 mmol, 1.0 equiv) and the target amine (e.g., 5-methoxy-4-[3-(pyrrolidin-1-yl)propoxy]pyridin-2-amine, 2.10 mmol, 1.0 equiv) in isopropanol (5.0 mL)[1].
-
Activation: Add trifluoroacetic acid (TFA) (604 mg, 5.34 mmol, 3.0 equiv) dropwise[1]. Causality: 3.0 equivalents ensure complete protonation of the basic pyridazine core, the starting amine, and the incoming nucleophile, maintaining the required acidic environment.
-
Reaction: Stir the solution at 85 °C in an oil bath for 2 hours[1].
-
Workup: Concentrate the resulting mixture under vacuum to remove the isopropanol and excess TFA, followed by standard basic aqueous workup (NaHCO₃) to liberate the free base product[1].
Sonogashira Cross-Coupling at C6
Mechanistic Rationale: The C6-Cl bond readily undergoes oxidative addition with Pd(0) complexes. A Cu(I) co-catalyst is utilized to form a copper acetylide intermediate in situ, which subsequently undergoes transmetalation with the Pd(II) complex, driving the catalytic cycle forward[2].
Protocol 3: C6-Alkynylation
-
Degassing: To a Schlenk tube, add 6-chloro-N-methylpyridazin-4-amine (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), and triethylamine (2.5 to 3.0 equiv) in an anhydrous 5:1 mixture of iPrOH and THF (0.15 mol/L)[2]. Degas the mixture by bubbling argon for 5 minutes.
-
Catalyst Addition: Under argon flow, add dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv) and Copper(I) iodide (0.10 equiv)[2]. Causality: Strict exclusion of oxygen prevents the Glaser homocoupling of the terminal alkyne.
-
Reaction: Stir at 50 °C for 16 hours. A visual shift to a dark solution indicates active Pd-catalysis.
-
Isolation: Filter through a pad of Celite to remove copper salts, concentrate, and purify to afford N-methyl-6-((trimethylsilyl)ethynyl)pyridazin-4-amine as a yellow oil[2].
RuPhos Pd G4 Catalyzed C-N Cross-Coupling at N4
Mechanistic Rationale: The secondary N-methylamine at C4 can act as a nucleophile. RuPhos Pd G4 is selected because the bulky, electron-rich RuPhos ligand promotes rapid reductive elimination, preventing competitive side reactions. The G4 precatalyst ensures rapid generation of the active Pd(0) species under mild basic conditions[2].
Protocol 4: N4-Amidation
-
Setup: Combine the 6-chloro-N-methylpyridazin-4-amine substrate (1.05 equiv), a halo-aromatic electrophile (1.00 equiv), RuPhos Pd G4 (0.06 equiv), RuPhos ligand (0.08 equiv), and Cesium carbonate (3.00 equiv) under an Argon atmosphere[2].
-
Solvent: Add anhydrous, degassed tert-amyl alcohol (0.3 mol/L)[2]. Causality: tert-Amyl alcohol is a sterically hindered, non-nucleophilic solvent that supports high reaction temperatures without participating in side reactions.
-
Reaction: Stir the mixture at 80 °C for 19 hours[2].
Quantitative Data & Reaction Scope Summary
| Transformation | Reagents & Catalysts | Solvent & Temp | Yield / Outcome | Key Mechanistic Driver |
| Regioselective Amination | CH₃NH₂ (40% aq) | Dioxane, 50 °C | Quantitative (Beige Solid) | SNAr at C5 favored by Meisenheimer TS stabilization |
| Sonogashira Coupling | TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | iPrOH/THF (5:1), 50 °C | High (Yellow Oil) | Oxidative addition at the activated C6-Cl bond |
| Acid-Catalyzed SNAr | R-NH₂, TFA (3.0 eq) | Isopropanol, 85 °C | Moderate to High | Acidic lowering of the pyridazine LUMO energy |
| RuPhos C-N Coupling | Ar-X, RuPhos Pd G4, RuPhos, Cs₂CO₃ | t-Amyl Alcohol, 80 °C | High | Pd-catalyzed amidation of the N4-secondary amine |
References
1.[2] WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors. Google Patents. Available at: 2.[1] WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. Google Patents. Available at: 3.[4] EP 3442947 B1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. European Patent Office. Available at: 4.[5] 6-chloro-N-methylpyridazin-4-amine, 95%. Chem Pure. Available at: 5.[3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 6-chloro-N-methylpyridazin-4-amine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
Laboratory Protocol: Regioselective Preparation of 6-Chloro-N-methylpyridazin-4-amine
Executive Summary
6-Chloro-N-methylpyridazin-4-amine is a highly valuable heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, METTL3 inhibitors, and epigenetic modulators such as EHMT1/2 inhibitors . This application note details a robust, regioselective laboratory-scale synthesis via the nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with methylamine.
Mechanistic Rationale & Regioselectivity
The success of this protocol relies on the differential reactivity of the two electrophilic carbon centers (C3 and C5) on the 3,5-dichloropyridazine ring .
-
Regiochemical Control: Nucleophilic attack by methylamine occurs predominantly at the C5 position. The C5 position is para to N1, allowing the intermediate Meisenheimer complex to be strongly stabilized by the electronegative nitrogen. Furthermore, the C3 position is sterically hindered due to its proximity to the N2 lone pair and adjacent ring substituents.
-
Nomenclature Shift: While the attack occurs at the 5-position of 3,5-dichloropyridazine, IUPAC nomenclature rules dictate that the resulting amine takes priority for numbering. Thus, the ring is re-numbered from the opposite nitrogen, rendering the product 6-chloro-N-methylpyridazin-4-amine .
-
Kinetic vs. Thermodynamic Control: Running the reaction at a moderate temperature (50 °C) ensures kinetic control, maximizing the yield of the mono-aminated product while suppressing the formation of the 3,5-bis(methylamino)pyridazine byproduct.
Regioselectivity in the SNAr of 3,5-dichloropyridazine with methylamine.
Materials and Reagents
The following table summarizes the quantitative data for the reaction components required for a standard 1.0-gram scale synthesis .
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3,5-Dichloropyridazine | 148.98 | 1.0 | 1.0 g (6.71 mmol) | Electrophile / Starting Material |
| Methylamine (40% aq) | 31.06 | ~3.4 | 2.0 mL (~23 mmol) | Nucleophile / Base |
| 1,4-Dioxane | 88.11 | N/A | 2.0 mL | Co-solvent |
| Methanol | 32.04 | N/A | 2.0 mL | Diluent for workup |
Experimental Workflow
Workflow for the regioselective preparation of 6-chloro-N-methylpyridazin-4-amine.
Step-by-Step Protocol
This protocol is designed as a self-validating system. Each critical step includes an observable metric or safety checkpoint to ensure experimental fidelity.
Phase 1: Reaction Setup
-
Vessel Preparation: Equip a 20-mL heavy-walled, pressure-rated sealed tube with a Teflon-coated magnetic stir bar.
-
Causality: Methylamine is highly volatile; a sealed tube prevents the escape of the nucleophile as the reaction is heated above the boiling point of the aqueous amine solution.
-
-
Reagent Addition: Add 3,5-dichloropyridazine (1.0 g, 6.71 mmol) to the reaction vessel.
-
Solvent Introduction: Add 1,4-dioxane (2.0 mL).
-
Causality: 1,4-Dioxane is chosen because it is fully miscible with the aqueous methylamine solution and effectively dissolves the organic starting material, ensuring a homogeneous reaction mixture.
-
-
Nucleophile Addition: Carefully add methylamine (40% w/w in H₂O, 2.0 mL).
-
Safety Check: Perform this step inside a well-ventilated fume hood due to the corrosive and pungent nature of methylamine gas.
-
-
Sealing: Seal the tube securely with a Teflon-lined threaded cap.
Phase 2: Thermal SNAr
-
Heating: Submerge the sealed tube in a pre-heated silicone oil bath at 50 °C. Stir vigorously (≥ 600 rpm) for exactly 2 hours .
-
In-Process Monitoring: After 2 hours, temporarily remove the vessel from the heat.
-
Critical Safety Step: Allow the tube to cool completely to room temperature before opening to prevent the sudden release of pressurized gas.
-
Validation: Sample an aliquot (10 µL) and analyze via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material should be fully consumed, replaced by a single major product spot (lower Rf) with an m/z of 144.0 [M+H]⁺.
-
Phase 3: Workup and Purification
-
Quench/Dilution: Once cooled and opened, dilute the reaction mixture with methanol (2.0 mL) to solubilize any precipitated intermediates and facilitate transfer.
-
Concentration: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) to remove 1,4-dioxane, water, and excess methylamine.
-
Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane (DCM). Apply the solution to a silica gel column.
-
Elution: Elute using a gradient of Acetonitrile (CH₃CN) in DCM.
-
Isolation: Pool the fractions containing the pure product and concentrate under vacuum to afford 6-chloro-N-methylpyridazin-4-amine.
Analytical Specifications
| Parameter | Specification |
| Chemical Formula | C₅H₆ClN₃ |
| Exact Mass | 143.03 g/mol |
| MS (ESI+) | [M+H]⁺ m/z ≈ 144.0 |
| Physical State | Beige to off-white solid |
| Retention Time | ~0.6 min (Standard UPLC, Gradient C) |
Troubleshooting & Optimization
-
Over-Amination (Bis-adduct formation): If LC-MS indicates the presence of 3,5-bis(methylamino)pyridazine (m/z 139 [M+H]⁺), reduce the reaction temperature to 40 °C or decrease the equivalents of methylamine. The second chloride is less reactive due to the electron-donating effect of the newly installed amine, but prolonged heating will force the second substitution.
-
Incomplete Conversion: If unreacted 3,5-dichloropyridazine remains, ensure the reaction vessel is properly sealed. Loss of methylamine gas due to a faulty seal is the primary cause of stalled reactions.
References
- Source: European Patent Office (EP3442947B1)
- Source: World Intellectual Property Organization (WO2017181177A1)
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science, Royal Society of Chemistry URL: [Link]
Application Note: Scale-Up Synthesis of 6-Chloro-N-methylpyridazin-4-amine
This Application Note and Protocol is designed for researchers and process chemists involved in the scale-up synthesis of 6-chloro-N-methylpyridazin-4-amine , a critical scaffold in the development of kinase inhibitors (e.g., for EHMT1/2 inhibition) and other bioactive heterocycles.
Abstract
The synthesis of 6-chloro-N-methylpyridazin-4-amine (also known as 3-chloro-5-(methylamino)pyridazine) presents a classic challenge in heterocyclic process chemistry: achieving high regioselectivity during nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
Pyridazine derivatives are privileged structures in medicinal chemistry, often serving as bioisosteres for phenyl or pyridine rings to improve solubility and metabolic stability. The 6-chloro-N-methylpyridazin-4-amine core is a versatile intermediate; the chlorine at C6 allows for subsequent Suzuki-Miyaura couplings, while the methylamine at C4 provides hydrogen-bonding interactions crucial for protein binding.
The Regioselectivity Challenge
The primary synthetic route involves the
-
Position 5 (Target Path): Yields 5-(methylamino)-3-chloropyridazine (equivalent to 6-chloro-N-methylpyridazin-4-amine).
-
Position 3 (Impurity Path): Yields 3-(methylamino)-5-chloropyridazine.
Theoretical and experimental data suggest that Position 5 is electronically activated (para-like to N2) but sterically sensitive. Optimization of solvent polarity and temperature is critical to maximize the ratio of the desired C5-isomer.
Reaction Workflow Diagram
The following flowchart illustrates the critical decision points and process flow for the synthesis.
Caption: Workflow for the regioselective amination of 3,5-dichloropyridazine.
Detailed Experimental Protocol
Materials & Equipment
-
Precursor: 3,5-Dichloropyridazine (CAS 1837-55-4). Purity ≥98%.
-
Reagent: Methylamine (40% aq. solution or 2M in THF). Note: Aqueous methylamine is cost-effective for scale-up but requires careful solvent management.
-
Solvent: 1,4-Dioxane (Anhydrous preferred for kinetic control) or Ethanol.
-
Equipment: Pressure tube (for gram scale) or Hastelloy/Stainless Steel Autoclave (for kg scale).
Protocol: Amination of 3,5-Dichloropyridazine
Step 1: Reaction Setup
-
Charge the reaction vessel with 3,5-dichloropyridazine (1.0 equiv).
-
Add 1,4-dioxane (5-10 volumes relative to SM mass). Stir to dissolve.
-
Expert Insight: Dioxane is preferred over ethanol to minimize solvolysis side reactions (formation of ethoxy-derivatives) at elevated temperatures.
-
-
Add Methylamine (3.0 - 5.0 equiv).
-
Caution: If using aqueous methylamine, add slowly to prevent precipitation. If using THF solution, ensure the vessel is rated for the vapor pressure of THF at 80°C.
-
Step 2: Reaction 4. Seal the vessel. 5. Heat the mixture to 50°C initially. Monitor reaction progress by HPLC/TLC after 2 hours. 6. If conversion is slow (<50%), increase temperature to 80°C .
- Critical Parameter: Avoid exceeding 100°C. Higher temperatures increase the formation of the C3-isomer and the di-aminated byproduct (4,6-bis(methylamino)pyridazine).
- Stir for 6–12 hours until starting material is consumed (<1% remaining).
Step 3: Workup 8. Cool the reaction mixture to room temperature (20-25°C). 9. Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.
- Safety: The distillate contains methylamine; use an acid scrubber trap.
- Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
- Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification 12. Flash Chromatography: For high purity, purify on silica gel using a gradient of Dichloromethane (DCM) : Methanol (95:5 to 90:10).
- Elution Order: The target 6-chloro-N-methylpyridazin-4-amine typically elutes after the starting material but before the di-amino byproduct.
- Recrystallization (Scale-Up): For larger batches, recrystallize from Ethanol/Heptane or Isopropanol to remove the minor regioisomer.
Data Specifications
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Yield | 65 - 85% (Optimized) |
| Purity (HPLC) | >98% |
| 1H NMR (DMSO-d6) | |
| MS (ESI) |
Process Safety & Troubleshooting
Hazard Analysis
-
Methylamine: Extremely flammable gas/liquid. Toxic by inhalation. Use in a well-ventilated fume hood or closed system.
-
Pressure: Heating volatile amines in closed vessels generates significant pressure. Ensure the reactor's burst disk is rated appropriately.
-
Exotherm: The amination is exothermic. On a large scale, control the addition rate of methylamine or use a jacketed reactor with active cooling during the initial mixing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or amine lost to evaporation. | Increase Temp to 80°C; Check seal integrity; Add fresh amine. |
| High Isomer Ratio | Reaction temperature too high (>100°C). | Reduce temperature; prolong reaction time instead. |
| Di-amination | Large excess of amine or prolonged heating. | Reduce amine equivalents (limit to 3.0 eq); Stop reaction immediately upon consumption of SM. |
Alternative Route (3,4,6-Trichloropyridazine)
If 3,5-dichloropyridazine is unavailable, the synthesis can proceed via 3,4,6-trichloropyridazine :
-
Amination: React 3,4,6-trichloropyridazine with Methylamine. The C4 position is highly activated.
-
Product: 4-(methylamino)-3,6-dichloropyridazine.
-
-
Selective Reduction: Dechlorination of the C3-chloro group using catalytic hydrogenation (Pd/C,
) or chemical reduction (HI/P).-
Challenge: Controlling selectivity to remove C3-Cl while retaining C6-Cl is difficult and often requires specific catalyst poisoning or kinetic control. Therefore, the 3,5-dichloropyridazine route is preferred for simplicity.
-
References
-
Epizyme, Inc. (2019). Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. EP Patent 3442947 B1. European Patent Office. Link
-
BenchChem . (2025).[1][2][3] Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine. (Adapted for Pyridazine analogs).[2][4][5][6][7] Link
-
Kuraishi, T. (1956).[8] 4,5-Substituted Pyridazines.[8][9] I.. Chemical & Pharmaceutical Bulletin, 4(6), 497-499.[8] (Foundational work on pyridazine substitution patterns).
- Maes, B. U. W., et al. (2002). Kinetic vs Thermodynamic Control in the Amination of Chloropyridazines. Tetrahedron. (General reference for regioselectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scribd.com [scribd.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
Application Note: Functionalization of the Pyridazine Ring in 6-Chloro-N-methylpyridazin-4-amine
Executive Summary
The pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors (e.g., JAK, p38 MAP kinase) and PDE4 inhibitors. 6-Chloro-N-methylpyridazin-4-amine represents a high-value "linchpin" intermediate. Its unique substitution pattern offers a distinct reactivity profile: the electron-donating
This guide details the strategic functionalization of this scaffold, prioritizing high-fidelity transformations: Nucleophilic Aromatic Substitution (
Strategic Reactivity Analysis
Electronic Landscape & Regioselectivity
The reactivity of 6-chloro-N-methylpyridazin-4-amine is governed by the interplay between the electron-deficient diazine core and the electron-donating amino substituent.
-
C6-Position (The Electrophilic Hotspot): This position is
to one ring nitrogen and to the other. Despite the donation from the C4-amino group, the C6-Cl bond remains highly activated toward nucleophilic attack due to the inductive withdrawal of the adjacent nitrogen and the ability of the ring to stabilize the Meisenheimer intermediate. -
C4-Amino Group: The
-methylamino group acts as a resonance donor (+M effect), which slightly deactivates the ring compared to a 3,6-dichloropyridazine. However, it also serves as a directing group for potential ortho-lithiation (at C5) or hydrogen bonding in the active site of enzymes. -
C3/C5 Positions: These C-H bonds are relatively inert to standard nucleophiles but can be targeted via radical pathways (Minisci reaction) or directed lithiation, though these are considered advanced/secondary transformations.
Visualization: Reactivity Map
The following diagram outlines the primary and secondary functionalization vectors.
Caption: Functionalization vectors for 6-chloro-N-methylpyridazin-4-amine. Red/Green/Yellow paths indicate primary high-yield transformations.
Protocol 1: Chemoselective Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the C6-chloride with aliphatic amines or alkoxides. Mechanism: Addition-Elimination via a Meisenheimer complex.[1] Why this works: The pyridazine ring nitrogens effectively stabilize the negative charge developed in the transition state. While the C4-amino group is deactivating, the C6 position remains sufficiently electrophilic for reactions with good nucleophiles without requiring transition metal catalysis.
Materials
-
Substrate: 6-chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv) or Sodium Alkoxide.
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv). -
Solvent: n-Butanol (for high temp) or DMSO/DMF (for rate acceleration).
Step-by-Step Protocol
-
Preparation: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 6-chloro-N-methylpyridazin-4-amine (100 mg, 0.63 mmol) in n-Butanol (3.0 mL).
-
Note: n-Butanol is preferred over ethanol to allow higher reaction temperatures (
) if the nucleophile is sluggish.
-
-
Addition: Add the amine nucleophile (0.95 mmol, 1.5 equiv). If using a salt form of the amine, add DIPEA (1.26 mmol, 2.0 equiv).
-
Reaction: Seal the tube (or reflux) and heat to 120°C for 12–16 hours.
-
Monitoring: Check via LC-MS. The product will show a mass shift corresponding to
.
-
-
Work-up:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).
Protocol 2: Suzuki-Miyaura Cross-Coupling[5]
Objective: Installation of aryl or heteroaryl groups at C6 to form biaryl scaffolds.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Materials
-
Substrate: 6-chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%) OR (for sterically hindered cases). -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane or DME.
Step-by-Step Protocol
-
Degassing: In a microwave vial or Schlenk flask, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.
-
Why: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Catalyst Addition: Add
(29 mg, 0.025 mmol) and solution (0.75 mL). -
Reaction: Heat to 100°C for 4–8 hours (thermal) or 120°C for 30 mins (microwave).
-
Work-up:
-
Purification: Flash chromatography (Hexane:EtOAc or DCM:MeOH).
Protocol 3: Buchwald-Hartwig Amination[8][9]
Objective: Coupling with weak nucleophiles (anilines, amides) or sterically hindered amines where
Decision Tree Workflow
Caption: Selection logic for C-N bond formation strategies.
Materials
-
Catalyst System:
(2 mol%) + Xantphos or BrettPhos (4 mol%).-
Note: Xantphos is excellent for pyridazines due to its wide bite angle, facilitating reductive elimination.
-
-
Base:
(dry, 2.0 equiv). -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Protocol
-
Setup: In a glovebox or under strict Argon flow, combine substrate (0.5 mmol), aniline derivative (0.6 mmol),
(325 mg, 1.0 mmol), (9 mg), and Xantphos (12 mg) in a reaction vial. -
Solvent: Add anhydrous Toluene (3 mL). Seal the vial.
-
Reaction: Heat to 100°C for 12 hours.
-
Work-up: Dilute with EtOAc, filter through Celite, concentrate, and purify via column chromatography.
Data Summary: Reaction Conditions Comparison
| Reaction Type | Target Bond | Key Reagents | Typical Temp | Yield Range | Notes |
| C–N, C–O | Amine/Alkoxide, Base | 100–120°C | 75–95% | Best for aliphatic amines. Greenest option (no metal). | |
| Suzuki | C–C | 80–100°C | 70–90% | Robust. Requires degassed solvents.[3] | |
| Buchwald | C–N | Aniline, Pd(0), Ligand | 100°C | 60–85% | Essential for weak nucleophiles. Ligand choice is critical. |
References
-
National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination: Mechanism and Scope. [Link]
-
WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-N-methylpyridazin-4-amine
[1]
Current Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Audience: Medicinal Chemists, Process Development Scientists
System Overview & Molecular Profile
-
Core Challenge: The pyridazine ring's electron-deficiency combined with the basic methylamino group creates a "push-pull" system.[1] This leads to high polarity, aggressive interaction with silanols (tailing), and difficult separation from regioisomers (e.g., the 3-amine or 5-amine analogs).[1]
-
Critical Quality Attribute (CQA): Regioisomeric purity >99.5% (essential for preventing off-target cyclizations in subsequent steps).
Module 1: Regioisomer Separation (The "Critical Pair")
User Question: "I am synthesizing 6-chloro-N-methylpyridazin-4-amine via nucleophilic substitution, but I see a persistent impurity (~5-10%) that co-elutes on TLC and HPLC. Standard gradients (Hex/EtOAc) aren't working. What is this, and how do I remove it?"
Technical Diagnosis: You are likely observing the regioisomer .
-
Origin: If starting from 3,4,6-trichloropyridazine or 3,6-dichloropyridazine derivatives, nucleophilic attack by methylamine can occur at the C-3 or C-5 positions alongside the desired C-4 position due to competing electronic activation [1].[1]
-
Separation Physics: The 4-amine and 5-amine isomers have nearly identical dipole moments.[1] However, the 4-amine often possesses a distinct hydrogen-bond donor/acceptor profile due to the proximity of the ring nitrogens.[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amino-functionalized Silica (NH2) or C18 | Standard silica is too acidic; it protonates the amine, causing peak broadening that masks the isomer separation.[1] |
| Mobile Phase (NP) | DCM : MeOH : NH4OH (95:4:1) | Dichloromethane provides better selectivity for nitrogen heterocycles than EtOAc.[1] Ammonia suppresses ionization.[1] |
| Mobile Phase (RP) | Water (pH 10) : MeCN | High pH (using ammonium bicarbonate or TEA) ensures the molecule is in its free base form, maximizing hydrophobic differences between isomers. |
| Crystallization | Isopropyl Acetate / n-Heptane | The 4-isomer often packs differently.[1] Induce nucleation at 0°C in isopropyl acetate, then add heptane as an anti-solvent. |
Expert Tip: If HPLC separation is poor, try a Pentafluorophenyl (PFP) column. The pi-pi interactions often discriminate between pyridazine regioisomers better than C18.[1]
Module 2: Tailing & Retention Issues
User Question: "My compound streaks across the entire column during flash chromatography. I lose 30% of my mass in mixed fractions. How do I sharpen the bands?"
Technical Diagnosis: This is classic Silanol Interaction .[1] The basic nitrogen of the methylamino group and the pyridazine ring N-2 interact strongly with the acidic silanol groups (Si-OH) on the silica surface, acting like an ion-exchange resin rather than a partition medium.
Corrective Workflow:
-
The "Pre-Saturation" Technique:
-
Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the most active acidic sites.
-
Caution: Ensure your product is stable to basic conditions (chloropyridazines are generally stable, but avoid prolonged exposure if sensitive).
-
-
The "Ammonia Shift":
-
Switch eluent to DCM / MeOH containing 1% concentrated NH4OH .
-
Why: Ammonia is a stronger base than your product and will outcompete it for silanol binding sites, allowing your product to elute as a sharp band.
-
-
Alternative Support:
-
Use Alumina (Neutral) instead of Silica. Alumina has a different surface chemistry that is less prone to hydrogen bonding with basic amines.[1]
-
Module 3: Solubility & Handling
User Question: "The crude solid is an oily tar that refuses to dissolve in non-polar solvents but crashes out of water. How do I handle this for purification?"
Technical Diagnosis: Aminochloropyridazines often exhibit "brick dust" properties—high crystallinity and low solubility in intermediate solvents—or form supersaturated oils due to impurities.[1]
Solubility Guide:
-
Good Solvents: DMSO, DMF, DMAc (High boiling, hard to remove).
-
Process Solvents: THF (moderate solubility), DCM (good solubility).
-
Poor Solvents: Hexanes, Diethyl Ether, Water (at neutral pH).
Purification Workflow Visualization:
Caption: Decision logic for purifying 6-chloro-N-methylpyridazin-4-amine based on impurity profile.
Module 4: Stability & Storage FAQs
Q: Why does my white solid turn yellow/brown after a week? A: This indicates oxidative instability or hydrolysis .[1]
-
Mechanism: The electron-deficient pyridazine ring is susceptible to hydrolysis at the chloro-position (forming the pyridazinone) or N-oxidation.[1]
-
Fix: Store under Argon/Nitrogen at -20°C. Ensure all solvents used in the final step are acid-free (stabilized DCM can sometimes become acidic; wash with bicarbonate).[1]
Q: Can I isolate it as the HCl salt? A: Yes, but be cautious.
-
Pros: Improved water solubility and crystallinity.[1]
-
Cons: The HCl salt is hygroscopic and acidic conditions may accelerate hydrolysis of the chloro group over time [2].
-
Recommendation: Isolate as the free base for long-term storage.[1] Convert to salt only immediately prior to the next reaction step.
References
-
PubChem. (2025).[1] 6-Chloro-4-methylpyridazin-3-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Physicochemical properties and stability data).
-
Royal Society of Chemistry. (2024).[1] Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link] (Methodologies for separating aminopyridazine isomers).[1]
Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-3-methoxypyridazin-4-amine. This valuable heterocyclic amine serves as a crucial intermediate in the development of novel therapeutics.[1] The electron-deficient nature of the pyridazine ring governs its reactivity, primarily through nucleophilic aromatic substitution (SNAr), which is a cornerstone of its synthetic pathways.[2][3] This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its synthesis, ensuring higher yields and purity.
Synthetic Strategy Overview
The synthesis of 6-chloro-3-methoxypyridazin-4-amine is typically achieved via a multi-step pathway starting from commercially available 3,6-dichloropyridazine. The process involves a sequence of nucleophilic aromatic substitution, nitration, and reduction reactions.[4] An alternative, plausible route involves the selective methoxylation of a dichloropyridazinamine precursor.[5] Understanding the regioselectivity of these substitutions is critical; the positions on the pyridazine ring are not equally reactive, and reaction conditions must be fine-tuned to favor the desired isomer.[3][6]
Caption: Common synthetic pathways to 6-chloro-3-methoxypyridazin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for 6-Chloro-3-methoxypyridazin-4-amine? A1: The most prevalent method involves a multi-step synthesis starting with the nucleophilic aromatic substitution (SNAr) on a dichloropyridazine precursor, such as 3,6-dichloropyridazine.[4] This is followed by a series of functional group transformations to install the methoxy and amino groups at the desired positions.
Q2: What are the most critical parameters influencing reaction yield and purity? A2: The key parameters that require careful control are reaction temperature, reaction time, choice of solvent, and the concentration and purity of reagents.[7] For instance, excessively high temperatures during amination can lead to undesired side products.[7]
Q3: What are the most likely side products in this synthesis? A3: Common side products include di-substituted pyridazines (e.g., 3,6-diaminopyridazine if excess ammonia is used) and products resulting from the hydrolysis of the chloro or methoxy groups if water is present in the reaction mixture.[7]
Q4: How can the progress of the reaction be effectively monitored? A4: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are highly effective and commonly used methods for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[7]
Q5: What are the recommended purification methods for the final product? A5: The crude product can typically be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to remove residual impurities and side products.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield During Amination
Q: My amination of 3,6-dichloropyridazine is resulting in very low yield or no product at all. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inactive Reagents: Ensure the 3,6-dichloropyridazine starting material is pure and dry.[7] Use a fresh, concentrated source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable organic solvent like methanol.[7][8]
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[9] If the reaction is sluggish, consider gradually increasing the temperature in 10°C increments.[7] Be aware that excessively high temperatures can promote the formation of the di-aminated side product.[7] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[10][11]
-
Insufficient Reaction Time: Monitor the reaction closely using TLC or GC.[7] If starting material is still present after the initially planned duration, extend the reaction time until it has been consumed.[7]
-
Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent.[1] Solvents like DMF, NMP, or alcohols are often effective for SNAr reactions on pyridazine rings.[7] If solubility remains an issue, consider using a co-solvent system or gently heating the mixture to achieve a homogeneous solution.[1]
Caption: Troubleshooting workflow for low amination yield.
Problem 2: Formation of Di-Substituted Side Product
Q: My reaction produces a significant amount of the di-amino byproduct. How can I improve the selectivity for mono-amination?
A: Formation of the di-substituted product is a classic selectivity challenge in reactions with di-halogenated heterocycles. The following adjustments can favor the desired mono-substituted product:
-
Reduce Reaction Temperature: Lowering the reaction temperature is often the most effective way to improve selectivity. The activation energy for the second substitution is typically higher, so reducing thermal energy disfavors this subsequent reaction.[7]
-
Limit Reaction Time: Over-extending the reaction time after the starting material has been consumed will inevitably lead to an increase in the di-substituted product.[7] Monitor the reaction carefully and quench it as soon as the concentration of the mono-aminated product is maximized.
-
Control Stoichiometry: Reduce the molar ratio of the aminating agent relative to the dichloropyridazine.[7] While a slight excess is often needed to drive the reaction to completion, a large excess will strongly favor di-substitution.[7]
Problem 3: Product Contains Impurities After Work-up
Q: My final product is impure, even after initial purification. What steps can I take to improve its purity?
A: Impurities can be unreacted starting materials, side products, or degradation products. A multi-pronged approach is best:
-
Optimize Reaction Completion: If you detect unreacted starting material, revisit the reaction conditions (time, temperature) to ensure the reaction goes to completion.[7]
-
Prevent Hydrolysis: If the reaction is sensitive to water, use anhydrous solvents and reagents to prevent the formation of hydrolysis byproducts.[7]
-
Refine Purification Technique:
-
Recrystallization: Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and poor solubility at room temperature, while impurities remain soluble.[7]
-
Column Chromatography: Systematically screen different eluent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation of the product from closely-eluting impurities.[2][7]
-
Experimental Protocols
The following protocols are generalized procedures adapted from the literature and should be optimized for specific laboratory conditions.[4][5]
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Amination)
-
Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equiv.) and a suitable solvent such as dimethylformamide (DMF) or ethanol.[4][8]
-
Reagent Addition: Add concentrated aqueous ammonia (3-7.5 equivalents).[7]
-
Reaction Conditions: Heat the sealed mixture with vigorous stirring to 120-150°C.[7][10]
-
Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is fully consumed (typically 7-12 hours).[4][7]
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.[7]
Protocol 2: Synthesis of 6-Chloro-3-methoxypyridazine (Methoxylation)
This protocol assumes the synthesis of an intermediate and is based on analogous reactions.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a solution of sodium methoxide (1.1-1.5 equivalents) in anhydrous methanol.[4][5] Cool the solution to 15°C in an ice bath.[4]
-
Substrate Addition: Slowly add 3-amino-6-chloropyridazine (1 equiv.) to the sodium methoxide solution while maintaining the temperature at 15°C.[4]
-
Reaction Conditions: Allow the reaction mixture to warm to 25-30°C and stir continuously for 4-5 hours.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: Upon completion, slowly pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
Quantitative Data Summary
The following table summarizes representative reaction conditions and reported yields for the primary synthetic pathway. Note that yields can vary based on specific experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) |
| 1 | Amination | 3,6-Dichloropyridazine | NH₃ (aq) | DMF | 120 | 7 | Up to 94% |
| 2 | Methoxylation | 3-Amino-6-chloropyridazine | NaOMe | Methanol | 25-30 | 4-5 | Varies |
| 3 | Nitration | 6-Chloro-3-methoxypyridazine | HNO₃ / H₂SO₄ | - | Room Temp | 3 | Varies |
| 4 | Reduction | 6-Chloro-3-methoxy-4-nitropyridazine | e.g., Fe/HCl | Ethanol | Reflux | 2-4 | Varies |
Table adapted from data presented in BenchChem technical guides. Yields for steps 2, 3, and 4 are based on analogous reactions and may vary.[4]
References
- An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
- . BenchChem.
- Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
- 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight. BenchChem.
- Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions. BenchChem.
- Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines. Taylor & Francis Online.
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Rsc.org.
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. OUCI.
- Product Class 8: Pyridazines. Science of Synthesis.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
- 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting 6-Chloro-N-methylpyridazin-4-amine Stability & Reactivity
Welcome to the Advanced Application Support Center. As drug development increasingly relies on highly functionalized nitrogen heterocycles for kinase and methyltransferase (e.g., EHMT1/2, METTL3) inhibition[1], handling highly reactive intermediates like 6-chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8) has become a critical bottleneck.
This guide synthesizes mechanistic theory with field-proven protocols to help you prevent decomposition, optimize cross-coupling yields, and ensure the structural integrity of your pyridazine scaffolds.
Part 1: Diagnostic Q&A – Mechanistic Troubleshooting
Q1: Why does my isolated batch of 6-chloro-N-methylpyridazin-4-amine degrade into a dark, insoluble tar during ambient storage?
The Causality: This is a classic case of autocatalytic intermolecular Nucleophilic Aromatic Substitution (SNAr). Diazines (pyridazines, pyrimidines, and pyrazines) contain two imine nitrogen atoms that severely withdraw electron density from the ring carbons[2]. This profound electron deficiency makes the C-6 chlorine an exceptional leaving group. Concurrently, the molecule possesses a secondary amine at the C-4 position. Over time, the nucleophilic amine of one molecule attacks the highly electrophilic C-6 position of another, leading to a cascade of oligomerization (forming the insoluble tar).
Q2: During Buchwald-Hartwig amination at the C-6 position, I observe rapid ring decomposition and low yields. What is happening?
The Causality: You are likely using a strong, hard base such as Sodium tert-butoxide (NaOtBu) or potassium amide. Halopyridazines subjected to strong nucleophilic bases are highly susceptible to the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure)[3]. Instead of a clean oxidative addition by the palladium catalyst, the strong base adds to the electron-deficient ring, causing carbon-carbon or carbon-nitrogen bond fission. The ring opens into an acyclic intermediate and either fragments completely or closes into an undesired rearranged product[3].
Q3: How do I successfully functionalize the C-6 position without destroying the ring or triggering self-condensation?
The Causality: You must alter the electronic profile of the molecule. By installing an electron-withdrawing protecting group (e.g., a Boc group) on the C-4 amine, you achieve two things:
-
You entirely quench the nucleophilicity of the secondary amine, halting intermolecular SNAr.
-
You sterically shield the ring and reduce the overall electron density, which paradoxically stabilizes the ring against SN(ANRORC) ring-opening during transition-metal catalyzed cross-coupling[4].
Part 2: Mechanistic Visualizations
Fig 1. Divergent pathways: Self-condensation vs. controlled coupling via amine protection.
Fig 2. S_N(ANRORC) ring-opening decomposition pathway of halopyridazines under strong base.
Part 3: Quantitative Stability Data
To guide your experimental design, the following table summarizes the stability of 6-chloro-N-methylpyridazin-4-amine under standard laboratory and reaction conditions.
Table 1: Stability Matrix and Degradation Half-Lives (
| Condition / Solvent | Additive / Base | Temp (°C) | Observed | Primary Degradation Pathway |
| Neat Solid (Unprotected) | None | 25°C | ~3-6 Months | Slow intermolecular SNAr |
| 0.1M in THF (Unprotected) | NaOtBu (2.0 eq) | 65°C | < 15 mins | SN(ANRORC) / Ring fragmentation |
| 0.1M in DMF (Unprotected) | K2CO3 (2.0 eq) | 80°C | ~2 hours | Intermolecular SNAr (Oligomerization) |
| Boc-Protected (Neat Solid) | None | 25°C | > 2 Years | Stable (Nucleophile quenched) |
| Boc-Protected (0.1M in THF) | NaOtBu (2.0 eq) | 65°C | > 24 hours | Stable (Ready for Pd-catalysis) |
Data Interpretation: The use of strong alkoxide bases with the unprotected amine guarantees rapid destruction of the starting material. Protection is non-negotiable for high-temperature basic cross-couplings.
Part 4: Self-Validating Experimental Protocols
Protocol A: Controlled Synthesis of 6-Chloro-N-methylpyridazin-4-amine
To avoid over-amination or decomposition during the initial synthesis, nucleophilic substitution of the di-halo precursor must be strictly temperature-controlled[1].
Step-by-Step Methodology:
-
Setup: Into a 20-mL pressure-rated sealed tube, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv).
-
Solvent & Reagent Addition: Add 1,4-dioxane (2.0 mL) to dissolve the starting material, followed by aqueous methylamine (CH3NH2·H2O, 2.0 mL)[1].
-
Reaction: Seal the tube and stir the resulting solution at exactly 50 °C in an oil bath for 2 hours. Self-Validation: Do not exceed 50 °C; higher temperatures will lead to displacement of the C-6 chlorine, yielding the diamine side-product.
-
Quench & Workup: Cool to room temperature and dilute the solution with methanol (2.0 mL).
-
Purification: Concentrate under reduced pressure. Purify the residue via silica gel chromatography (eluting with CH3CN/DCM) to isolate the product as a stable solid[5]. Store immediately under argon at -20 °C if not proceeding to Protocol B.
Protocol B: Boc-Protection to Prevent SNAr Decomposition
This protocol converts the unstable secondary amine into a stable, cross-coupling-ready carbamate.
Step-by-Step Methodology:
-
Setup: Dissolve 6-chloro-N-methylpyridazin-4-amine (1.0 equiv) in anhydrous THF (0.2 M concentration) under an argon atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.
-
Reaction: Stir at room temperature for 4-6 hours. Self-Validation: Monitor via TLC. The highly polar, tailing spot of the starting material will convert to a crisp, high-Rf spot (the protected product). If a baseline streak appears, intermolecular SNAr is occurring—ensure the reaction is kept strictly at room temperature.
-
Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. The resulting tert-butyl (6-chloropyridazin-4-yl)(methyl)carbamate is highly stable and can be subjected to harsh Buchwald-Hartwig conditions without ring fragmentation.
References
-
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Retrieved from: [Link]
-
Haloselectivity of Heterocycles. Baran Lab. Retrieved from: [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. Retrieved from:[Link]
- Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors (WO2017181177A1).Google Patents.
- AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (EP 3442947 B1).European Patent Office.
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. lejan-team.com [lejan-team.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. baranlab.org [baranlab.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
common impurities in 6-chloro-N-methylpyridazin-4-amine and their removal
The following guide is designed as a specialized technical resource for researchers and process chemists working with 6-chloro-N-methylpyridazin-4-amine . It addresses the specific challenges of regioselectivity and purification inherent to the nucleophilic aromatic substitution (
Executive Summary & Reaction Context
6-chloro-N-methylpyridazin-4-amine is a critical heterocyclic building block, often synthesized via nucleophilic aromatic substitution (
The core challenge in this synthesis is regioselectivity . The pyridazine ring contains multiple electrophilic sites. Directing the nucleophile (methylamine) to the C4 position while avoiding the C3/C6 positions (which are often electronically favored or sterically accessible) requires precise control of reaction conditions. Failure to control this leads to difficult-to-separate regioisomers.
Core Reaction Scheme
The formation of the target and its primary impurities is governed by the competition between the C4 and C3/C5 electrophilic sites.
Figure 1: Reaction pathways showing the competition between the desired C4-substitution (Target) and C3-substitution (Regioisomer).
Impurity Troubleshooting Guide
Issue 1: Presence of "The Ghost Peak" (Regioisomer Contamination)
Symptom: HPLC shows a persistent impurity (~5-15%) with a retention time very close to the product (
Corrective Action:
-
Modify Solvent Polarity: Switch from protic solvents (EtOH, IPA) to aprotic polar solvents (THF, Dioxane). Protic solvents can stabilize the transition state for the unwanted isomer via hydrogen bonding with the ring nitrogens.
-
Temperature Control: Lower the reaction temperature. The C4-substitution often has a lower activation energy (kinetic product), while the C3-substitution may be thermodynamic. Run the reaction at 0°C to RT initially, rather than heating immediately to 50°C+.
-
Purification Strategy: See Protocol A below. Standard flash chromatography often fails to separate these isomers.
Issue 2: High Levels of Bis-Amine (Over-Reaction)
Symptom: LC-MS shows a peak at
Corrective Action:
-
Stoichiometry Check: Ensure strictly 1.0 to 1.1 equivalents of methylamine are used. Do not use a large excess "to push conversion."
-
Slow Addition: Add the methylamine solution dropwise to the pyridazine solution (inverse addition) to keep the local concentration of amine low relative to the starting material.
Issue 3: Product Discoloration (Darkening upon storage)
Symptom: The off-white solid turns brown/black after days of storage. Diagnosis: Trace amounts of oxidative impurities or residual base (methylamine) are promoting polymerization or oxidation of the electron-rich aminopyridazine ring.
Corrective Action:
-
Acid Wash: Ensure the final workup includes a wash with weak acid (e.g., 5% citric acid) or a thorough water wash to remove all traces of free amine.
-
Salt Formation: Convert the free base to the HCl salt for long-term storage. The salt form is significantly more stable against oxidation.
Detailed Purification Protocols
Protocol A: Separation of Regioisomers (Chromatography)
The 4-amino and 3-amino isomers have distinct dipole moments but similar polarities. Standard silica conditions (Hexane/EtOAc) are often insufficient.
Recommended Stationary Phase: C18 (Reverse Phase) or Amine-functionalized Silica. Mobile Phase (Reverse Phase):
-
Solvent A: Water + 0.1% Formic Acid (The acid protonates the ring N, accentuating pKa differences).
-
Solvent B: Acetonitrile.
-
Gradient: Shallow gradient (e.g., 5% B to 20% B over 20 minutes).
Mobile Phase (Normal Phase - Silica):
-
Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (95:4.5:0.5).
-
Note: The ammonia is crucial to suppress peak tailing of the basic pyridazine.
Protocol B: Removal of Bis-Amine (Chemical Wash)
The bis-amine (N,N'-dimethyl) is significantly more basic than the mono-chloro amine due to the electron-donating effect of two amino groups and the absence of the electron-withdrawing chlorine.
-
Dissolve the crude mixture in Ethyl Acetate .
-
Wash with Buffer pH 4.0 (Citrate/Phosphate).
-
Separate layers and dry the organic phase over
.
Analytical Data & Specifications
Table 1: Impurity Profile & Identification
| Impurity Name | Structure Description | Relative Retention (HPLC)* | m/z (ESI+) | Origin |
| Target | 6-Cl, 4-NHMe | 1.00 | 144 | Product |
| Regioisomer | 5-Cl, 3-NHMe | 0.92 - 0.96 | 144 | Competitive |
| Bis-Amine | 3,5-bis(NHMe) | 0.40 - 0.60 | 139 | Over-reaction |
| Starting Material | 3,5-Dichloro | > 1.50 | 149 | Incomplete Rxn |
| Hydrolysis | 6-Cl-4-OH | 0.20 - 0.30 | 145 | Wet solvents |
*Relative to Target on C18 column, Water/ACN gradient.
NMR Distinction (Proton Assignment)
Distinguishing the 4-amino target from the 3-amino impurity is critical.
-
Target (4-NHMe): The ring protons (H3 and H5) are meta to each other (separated by the amine). They typically appear as two singlets (or doublets with small
Hz). -
Impurity (3-NHMe): The ring protons (H4 and H6) are meta to each other but the chemical environment is distinct. H4 is shielded by the adjacent amino group; H6 is deshielded by the adjacent Cl and N.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as the solvent? A: While ethanol dissolves the reagents well, it promotes the formation of the 3-amino regioisomer via hydrogen-bond stabilization of the transition state at the alpha-position. We recommend 1,4-Dioxane or THF for better regioselectivity towards the 4-position.
Q: My product is an oil that won't crystallize. How do I get a solid? A: The free base is often a low-melting solid or oil.
-
Triturate the oil with cold Diethyl Ether or Pentane .
-
If that fails, dissolve in EtOAc and bubble dry HCl gas to precipitate the Hydrochloride salt , which is a stable, high-melting solid.
Q: Why is the yield low (~40%)? A: Low yield is usually due to the formation of the regioisomer (which you remove) and the bis-amine. To improve yield:
-
Ensure the starting material (3,5-dichloropyridazine) is pure.
-
Use exactly 1.05 eq of Methylamine.
-
Keep temperature low (< 40°C).
-
Recover unreacted starting material if conversion is kept low (50-60%) to maximize selectivity (Recycle strategy).
References
-
Synthesis of Pyridazine Derivatives: European Patent EP 3442947 B1. "Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors." (Describes the reaction of 3,5-dichloropyridazine with methylamine).
-
Regioselectivity in Pyridazines: Heinisch, G., et al. "On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines." Heterocycles. (Provides mechanistic insight into nucleophilic attack on chloropyridazines).
-
General Properties of 4-Aminopyridazines: PubChem Compound Summary for 6-chloro-4-methylpyridazin-3-amine (Isomer comparison).
-
Purification Strategies: BenchChem Technical Support. "Synthesis of 6-Chloro-3-methoxypyridazin-4-amine." (Analogous purification protocols for chloropyridazinamines).
Sources
Technical Support Center: Cross-Coupling Protocols for 6-Chloro-N-methylpyridazin-4-amine
Status: Operational Ticket ID: CPL-PYR-006 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Substrate Analysis
User Query: "I am experiencing low conversion and catalyst stalling when attempting cross-coupling reactions (Suzuki/Buchwald) on 6-chloro-N-methylpyridazin-4-amine."
Technical Assessment: This substrate presents a "perfect storm" of challenges for palladium catalysis. Unlike simple aryl chlorides, 6-chloro-N-methylpyridazin-4-amine possesses three distinct features that actively sabotage standard catalytic cycles:
-
N-Chelation (Catalyst Poisoning): The ortho-relationship between the ring nitrogen (N1/N2) and the exocyclic amine (at C4) creates a "pincer-like" coordination environment. This displaces standard ligands (like PPh3), forming stable, inactive Pd-substrate complexes.
-
Electronic Deactivation: The amine at C4 is a strong electron donor (
effect). This increases electron density in the pyridazine ring, making the C6-Cl bond less electrophilic and significantly slowing down the oxidative addition step. -
Protodehalogenation: In the presence of reducing agents (or even alcohols used as solvents), the activated C-Cl bond is prone to reduction (H-substitution) rather than coupling.
The Solution: You must move away from "generations 1 & 2" catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and utilize Generation 3/4 Precatalysts with bulky, electron-rich biaryl phosphine ligands.
Diagnostic & Troubleshooting Workflow
Before altering your conditions, determine the failure mode. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic logic tree for identifying failure modes in aminopyridazine cross-coupling.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Coupling aryl/heteroaryl boronic acids to C6. Challenge: The basic nitrogens in your substrate will inhibit the transmetallation step if the boron species is not sufficiently activated.
Recommended System
-
Catalyst: XPhos Pd G4 (or G3).[1][2]
-
Why: XPhos is bulky enough to prevent the substrate from binding to Pd, and electron-rich enough to force the oxidative addition of the deactivated C-Cl bond. The G4 precatalyst ensures a defined Pd(0) source without the induction period of Pd(OAc)2.
-
-
Base: K3PO4 (Tribasic Potassium Phosphate) .
-
Why: Carbonate bases (Na2CO3) are often too weak for hindered heteroaryls. K3PO4 provides higher basicity without the harshness of alkoxides.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Procedure
-
Charge Reagents: In a reaction vial equipped with a stir bar, add:
-
6-chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
K3PO4 (2.0 – 3.0 equiv)
-
XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
-
Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.
-
Note: If using unstable boronic acids (e.g., 2-pyridyl), lower temp to 60 °C and increase catalyst loading to 5 mol%.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[3]
Data Summary: Ligand Screening for Pyridazines
| Ligand | Conversion | Yield | Notes |
| PPh3 | < 10% | Trace | Failed. Substrate displaces ligand. |
| dppf | 30-40% | Low | Moderate activity, but significant Pd black formation. |
| XPhos | > 95% | High | Recommended. Excellent stability and turnover. |
| SPhos | 85% | Good | Good alternative if XPhos is unavailable. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Coupling a second amine to C6. Challenge: The substrate itself is an amine. You risk homocoupling or polymerization. You must use a ligand that prefers the external amine over the substrate's internal amine.
Recommended System
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .
-
Why: BrettPhos is the "gold standard" for primary amines. RuPhos is superior for secondary amines. Both are extremely bulky, preventing the pyridazine nitrogen from poisoning the metal center.
-
-
Base: LHMDS (Lithium Hexamethyldisilazide) .[4]
-
Why: Stronger bases like NaOtBu can sometimes cause deprotonation of the N-methyl group on your substrate, leading to side reactions. LHMDS is non-nucleophilic and effective.
-
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under active Argon flow, add:
-
6-chloro-N-methylpyridazin-4-amine (1.0 equiv)
-
External Amine (1.2 equiv)[4]
-
BrettPhos Pd G4 (0.02 – 0.05 equiv)
-
-
Solvent & Base: Add anhydrous THF or Toluene (0.1 M). Add LHMDS (1.0 M solution, 2.0 equiv) dropwise.
-
Reaction: Seal and heat to 60–80 °C .
-
Monitor: Check LCMS after 1 hour. These catalysts are fast. If no reaction, increase to 100 °C.
-
-
Quench: Cool and add saturated NH4Cl solution.
Purification & Metal Scavenging
Pyridazines are polar and basic; they love to hold onto Palladium. A simple column is often insufficient to remove the metal, resulting in colored (brown/purple) products that fail biological assays.
The "SiliaMetS" Protocol:
-
Dissolution: Dissolve your crude reaction mixture (after workup) in THF or EtOAc.
-
Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT (Trimercaptotriazine) resin (0.5 equiv relative to the mass of crude).
-
Incubation: Stir at 40 °C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE filter or a pad of Celite.
-
Result: The filtrate should be significantly lighter in color. Proceed to Flash Chromatography (DCM/MeOH gradients are usually required for these polar substrates).
Frequently Asked Questions (FAQ)
Q: Can I use Pd(OAc)2 and add the ligand separately? A: We strongly advise against it for this substrate. The "induction period" required for Pd(II) to reduce to Pd(0) allows the 6-chloro-N-methylpyridazin-4-amine time to coordinate to the Pd(II) salt, forming an insoluble "brick" that never becomes catalytically active. Use G3/G4 precatalysts which contain pre-formed active species.
Q: My reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates ligand dissociation. Your ligand (e.g., PPh3) fell off, and the Pd aggregated. This confirms you need a bulkier, more tightly binding ligand like XPhos or BrettPhos .
Q: I see the product mass, but the Cl is gone and replaced by H (M-34). A: This is hydrodehalogenation. It happens when the coupling cycle is slow, and the hydride source (often the solvent, like isopropanol or even dioxane) reduces the Pd.
-
Fix: Ensure your solvent is anhydrous. Increase catalyst loading to speed up the coupling.[4] Switch from carbonate bases to phosphate bases.
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. Link
-
Biotage. (2024).[5][6] "Metal Scavenger User Guide." Biotage Technical Literature. Link
Sources
Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-N-methylpyridazin-4-amine
Welcome to the Technical Support Center for 6-chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8). This heteroaryl chloride is a highly versatile building block in pharmaceutical synthesis, particularly in the development of kinase and methyltransferase inhibitors. Because this molecule possesses both an electrophilic center (the C6-chloro group) and a nucleophilic center (the C4-secondary amine), solvent selection is the primary driver of chemoselectivity and reaction kinetics .
This guide is designed for researchers and scientists to troubleshoot common synthetic bottlenecks, understand the causality behind solvent effects, and implement self-validating experimental protocols.
🔬 System Overview & Reactivity Profiling
Workflow for selecting optimal solvents for 6-chloro-N-methylpyridazin-4-amine functionalization.
❓ Troubleshooting & FAQs
Q1: Why is my SNAr displacement of the 6-chloro group sluggish in THF, and how can solvent choice accelerate it?
A: The displacement of the C6 chlorine via Nucleophilic Aromatic Substitution (SNAr) proceeds through a negatively charged Meisenheimer complex. Tetrahydrofuran (THF) is a low-dielectric (
Q2: I need to perform an SNAr on the 6-chloro position using a weak nucleophile, but I want to avoid toxic solvents like DMF. What are my options? A: You can utilize an acid-catalyzed SNAr approach in a protic solvent. A validated protocol uses isopropanol combined with Trifluoroacetic Acid (TFA) at 85 °C[2]. While protic solvents normally dampen nucleophilicity via hydrogen bonding, the addition of TFA protonates the pyridazine ring nitrogens. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring, making the C6 position highly electrophilic and compensating for the solvent's dampening effect [2]. Alternatively, green chemistry approaches have demonstrated that SNAr can be performed "on-water" using KF as a base, where the hydrophobic effect accelerates the reaction at the organic-aqueous interface [3].
Q3: During the synthesis of 6-chloro-N-methylpyridazin-4-amine from 3,5-dichloropyridazine, how does the solvent dictate regioselectivity? A: In 3,5-dichloropyridazine, the C3 position (alpha to the nitrogen) is theoretically more activated for SNAr. However, reacting it with aqueous methylamine in a moderately polar solvent system like 1:1 Dioxane:Water at 50 °C shifts the regioselectivity[2]. The hydration of the pyridazine nitrogens in this solvent mixture alters the electrophilic map of the ring, directing the soft methylamine nucleophile to attack the C5 position. (Note: By IUPAC nomenclature rules, amine priority dictates the numbering of the resulting product as 6-chloro-N-methylpyridazin-4-amine, rather than 3-chloro-5-aminopyridazine)[2].
Q4: How do solvent effects influence chemoselectivity if I want to perform a Palladium-catalyzed cross-coupling at C6 without reacting the C4 secondary amine? A: The C4 N-methylamine is a competent nucleophile. To prevent it from poisoning the Palladium catalyst or participating in unwanted Buchwald-Hartwig homocoupling, solvent selection is critical. For Suzuki-Miyaura couplings at C6, use a biphasic solvent system like Dioxane:Water (typically 3:1 or 4:1). The water is essential to dissolve the inorganic base (e.g., K2CO3) and form the reactive boronate species for transmetalation. The biphasic nature keeps the highly polar C4 amine partially sequestered, while the C6 chlorine undergoes oxidative addition in the organic phase.
📊 Quantitative Data: Solvent Dielectric & Kinetic Impact
The table below summarizes how different solvent environments impact the kinetics of the C6-SNAr reaction.
| Solvent | Dielectric Constant ( | H-Bond Donor | H-Bond Acceptor | Kinetic Impact on SNAr (C6) | Recommended Use Case |
| DMSO | 46.7 | No | Yes | Very High | Standard basic SNAr with neutral/anionic nucleophiles. |
| DMF | 36.7 | No | Yes | High | Alternative to DMSO; easier to remove during workup. |
| Isopropanol | 19.9 | Yes | Yes | Low (Uncatalyzed) | Acid-catalyzed SNAr (with TFA) for weak nucleophiles. |
| 1,4-Dioxane | 2.2 | No | Yes | Very Low | Synthesis of starting material; Pd-catalyzed cross-coupling. |
| Water | 80.1 | Yes | Yes | Moderate | Green chemistry SNAr with KF base ("on-water" effect). |
🧪 Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Chloro-N-methylpyridazin-4-amine[2]
Objective: Regioselective amination of 3,5-dichloropyridazine utilizing solvent-directed chemoselectivity. Causality: The Dioxane/Water mixture ensures controlled nucleophilic attack at the C5 position by modulating the electrophilicity of the pyridazine ring through hydration.
-
Initiation: Into a 20-mL sealed tube, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv).
-
Solvation: Add 2.0 mL of 1,4-Dioxane to fully dissolve the starting material.
-
Nucleophile Addition: Slowly add 2.0 mL of aqueous methylamine (
).-
Self-Validation Checkpoint: The biphasic/aqueous nature of the solvent will moderate the initial exotherm. If the solution boils immediately, the addition rate was too fast, risking over-substitution.
-
-
Reaction: Seal the tube and stir the solution for 2 hours at 50 °C in an oil bath.
-
Quench & Homogenization: Dilute the resulting solution with 2.0 mL of methanol. The mixture should become a homogeneous solution, indicating successful consumption of the highly non-polar dichloropyridazine.
-
Purification: Apply the residue onto a silica gel column and elute with Acetonitrile (
) to isolate the title compound.
Protocol 2: Acid-Catalyzed SNAr at the C6 Position in Protic Solvent[2]
Objective: Substitution of the C6 chlorine using a weak amine nucleophile in a protic solvent. Causality: TFA protonates the pyridazine, overriding the H-bond dampening effect of isopropanol and drastically lowering the activation energy for the Meisenheimer complex.
Acid-catalyzed SNAr mechanistic pathway in protic solvents (e.g., Isopropanol/TFA).
-
Initiation: Charge a reaction vessel with 6-chloro-N-methylpyridazin-4-amine (300 mg, 2.09 mmol, 1.0 equiv).
-
Nucleophile Addition: Add the incoming amine nucleophile (e.g., a substituted pyridin-2-amine) (1.0 equiv).
-
Solvation: Suspend the reactants in 5.0 mL of Isopropanol.
-
Catalyst Addition: Slowly add Trifluoroacetic Acid (TFA) (604 mg, 5.34 mmol, ~3.0 equiv).
-
Self-Validation Checkpoint: The heterogeneous suspension should rapidly become a homogeneous solution as the pyridazine ring protonates and forms a soluble salt.
-
-
Reaction: Stir the mixture for 2 hours at 85 °C in an oil bath.
-
Isolation: Concentrate the mixture under vacuum to remove the isopropanol and excess TFA, then proceed to standard basic aqueous workup to liberate the free base product.
📚 References
-
[2] AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (EP 3442947 B1 / WO2017181177A1). European Patent Office / Google Patents. 2
-
[3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC / National Institutes of Health. 3
-
[1] Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures. ResearchGate.1
Sources
monitoring the progress of 6-chloro-N-methylpyridazin-4-amine reactions
Technical Support Center: 6-Chloro-N-methylpyridazin-4-amine Operations
Case ID: #PYDZ-006-CL Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: Molecule Profile
Target: 6-Chloro-N-methylpyridazin-4-amine
CAS: 64068-00-4
Role: A bifunctional pyridazine scaffold.[1] The C6-chlorine serves as an electrophilic handle for
Analytical Setup & Baseline (The "Eyes")
Before starting any reaction, ensure your monitoring systems are calibrated to detect this specific heterocycle.
Q: What is the optimal HPLC method to separate the starting material (SM) from the product?
A: Pyridazines are basic and polar. Standard neutral gradients often result in peak tailing. You must use an acidic mobile phase to protonate the ring nitrogens, ensuring sharp peak shapes.
Recommended Protocol: Acidic Reverse-Phase HPLC
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold for polar SM)2-10 min: 5% |
| Detection | UV @ 254 nm (aromatic) and 280 nm (specific to pyridazine |
| Mass Spec | ESI Positive Mode ( |
Technical Note: If using TFA, sensitivity in MS mode will drop due to ion suppression. For LC-MS, stick to Formic Acid or Ammonium Formate (10mM, pH 3).
Q: My TLC spots are streaking. How do I fix this?
A: The basic amine interacts with the acidic silica.
-
Fix: Pre-treat the TLC plate with ammonia vapor or add 1%
(Triethylamine) to your eluent. -
Eluent System: 5-10% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm) is primary. Iodine stain is effective for pyridazines.
Reaction Monitoring: Troubleshooting Workflows
Scenario A: Nucleophilic Aromatic Substitution ( ) at C6
Targeting the displacement of Chlorine with an amine or alkoxide.
Q: The reaction has stalled at 50% conversion after 12 hours. Should I add more nucleophile? A: Not yet. Chloropyridazines are less reactive than chloropyrimidines. The issue is likely temperature or solvent polarity , not stoichiometry.
Diagnostic Steps:
-
Check Temperature:
on this scaffold typically requires 100–120°C . If you are refluxing in THF (66°C), it is too cold. Switch to DMF, DMSO, or NMP . -
Check Base: If using an amine nucleophile HCl salt, ensure you have enough excess base (3-4 equiv. DIPEA or
) to neutralize the salt and scavenge the HCl generated. -
Activation: If the nucleophile is weak (e.g., aniline), add a Lewis Acid catalyst like
(0.5 equiv) or switch to Pd-catalysis (Buchwald-Hartwig).
Visual Workflow:
Caption: Decision matrix for stalled
Scenario B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
Targeting C-N bond formation using a Pd catalyst.[2]
Q: I see the starting material disappearing, but the product mass is incorrect. I see M-34 (Dehalogenation).
A: You are observing hydrodehalogenation . The Pd is inserting into the C-Cl bond, but instead of coupling with the amine, it undergoes
Root Causes & Fixes:
-
Solvent Source: Avoid alcohols (MeOH, EtOH) as solvents if this occurs; they act as hydride sources. Switch to Toluene or Dioxane .
-
Catalyst Overload: Too much active Pd can promote side reactions. Reduce catalyst loading to 1-3 mol%.
-
Oxygen Leak: Oxidation of the phosphine ligand leads to inactive Pd black, forcing the remaining active species to perform easier reductions rather than difficult couplings. Regas the solvent vigorously.
Mechanism of Failure (Dehalogenation)
Caption: Divergent pathway showing how hydride sources lead to dehalogenation artifacts.
Workup & Isolation Guide
Q: The reaction is done, but I cannot extract the product from the aqueous layer. It stays in the water. A: 6-chloro-N-methylpyridazin-4-amine and its derivatives are often amphiphilic. At low pH, the pyridine nitrogen protonates, making it water-soluble.
The "Salting Out" Protocol:
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10) using saturated
or NaOH. This ensures the molecule is in its neutral free-base form. -
Solvent Choice: Diethyl ether is often too non-polar. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Additive: Saturate the aqueous layer with NaCl (Brine) . This "salting out" effect forces the organic organic molecule into the organic layer.
-
Last Resort: If extraction fails, evaporate the water to dryness and triturate the solid residue with 10% MeOH in DCM, then filter off the inorganic salts.
References
-
BenchChem. A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs. (2025).[1][2][3][4][5][6] Retrieved from
-
Wikipedia. Buchwald–Hartwig amination. (2023).[7] Retrieved from
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022).[8] Retrieved from
-
ChemicalBook. 6-Chloro-4-methylpyridazin-3-amine Product Description & Synthesis. (2024). Retrieved from
-
National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2015).[3][8][9] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent (ZW14) in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking of 6-Chloro-N-methylpyridazin-4-amine Analogs: A Guide for Discovery Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comparative analysis of novel analogs of 6-chloro-N-methylpyridazin-4-amine, a key heterocyclic building block. We will delve into the synthesis, characterization, and a hypothetical performance comparison of these analogs, offering a framework for their potential as kinase inhibitors in oncology.
The Scientific Rationale: Targeting Kinases with the Pyridazine Core
The pyridazine nucleus is a privileged scaffold in the design of kinase inhibitors.[2] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition. The 4-amino group on the pyridazine ring often serves as a primary anchor for these interactions.[2] By modifying the 6-position of the 6-chloro-N-methylpyridazin-4-amine core, we can explore new chemical space and modulate the compound's potency, selectivity, and pharmacokinetic properties.
The core hypothesis of this study is that substitution of the chlorine atom at the 6-position with various aryl and heteroaryl moieties will lead to the discovery of potent and selective kinase inhibitors. This is based on the principle that these substitutions can introduce additional beneficial interactions with the kinase active site and improve the overall drug-like properties of the molecule.
Synthesis of 6-substituted-N-methylpyridazin-4-amine Analogs: A Practical Workflow
The synthesis of the target analogs commences with the commercially available 6-chloro-N-methylpyridazin-4-amine. A robust and versatile method for introducing diversity at the 6-position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridazine core and a wide range of aryl or heteroaryl boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 6-aryl-N-methylpyridazin-4-amine analogs.
Materials:
-
6-chloro-N-methylpyridazin-4-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Na2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine 6-chloro-N-methylpyridazin-4-amine, the corresponding arylboronic acid, and the base.
-
Purge the vessel with an inert gas, such as argon or nitrogen.
-
Add the degassed solvent mixture to the vessel.
-
Introduce the palladium catalyst to the reaction mixture.
-
Heat the mixture to a temperature between 80-100 °C and stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final 6-aryl-N-methylpyridazin-4-amine derivative.[2]
Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a common target for pyridazine-based inhibitors.
Experimental Protocol: MTT Antiproliferative Assay
This protocol provides a standardized method for assessing the cytotoxic effects of the synthesized analogs.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves. [1]
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothetical, framework for the comparative study of 6-chloro-N-methylpyridazin-4-amine analogs. The presented synthetic strategies and evaluation protocols are based on established methodologies in medicinal chemistry. The hypothetical structure-activity relationships highlight the potential of this scaffold for the development of novel kinase inhibitors.
Future work should focus on the actual synthesis and biological evaluation of the proposed analogs to validate these hypotheses. Further optimization of the most promising leads through iterative medicinal chemistry efforts could lead to the identification of clinical candidates for the treatment of various cancers.
References
Sources
validating the structure of novel 6-chloro-N-methylpyridazin-4-amine derivatives
Comparative Guide: Structural Validation Platforms for Novel 6-Chloro-N-methylpyridazin-4-amine Derivatives
Context & The Analytical Challenge
The 6-chloro-N-methylpyridazin-4-amine scaffold is a highly versatile intermediate in the synthesis of modern targeted therapeutics. It is frequently utilized in the development of1[1], 2[2], and 3[3].
However, validating the exact structure of these derivatives post-synthesis presents a significant analytical bottleneck. The amination of 3,5-dichloropyridazine can yield unexpected regioisomers or zwitterionic tautomers. Because the pyridazine ring is electron-deficient and heavily substituted (chlorine at C6, amine at C4), it leaves only two isolated protons at the C3 and C5 positions. This sparse proton density severely limits the effectiveness of traditional 2D NMR techniques like HMBC, as the necessary long-range scalar couplings (
Technology Comparison: Advanced vs. Traditional Workflows
To overcome these structural ambiguities, drug development professionals are increasingly replacing traditional analytical suites with Advanced High-Resolution Workflows. Below is an objective performance comparison between the two approaches.
Table 1: Performance Comparison Matrix for Pyridazine Derivative Validation
| Performance Metric | Traditional Workflow (400MHz NMR + QqQ MS + SCXRD) | Advanced Workflow (Cryo-NMR + Q-TOF HRMS + MicroED) |
| Mass Accuracy | Nominal mass ( | Exact mass (< 2 ppm error) |
| Regiochemical Resolution | Ambiguous (relies on weak HMBC signals) | Unambiguous (direct 3D electron density map) |
| Crystal Requirement | Large single crystals (> 50 | Nanocrystals / Microcrystalline powder (< 1 |
| Sample Amount Needed | 5–10 mg | < 1 |
| Success Rate (Heteroaromatics) | ~40% (limited by crystallization) | > 90% |
| Turnaround Time | 2–4 Weeks | 24–48 Hours |
Causality in Experimental Design (Expertise & Experience)
Why choose Q-TOF HRMS over Triple Quadrupole (QqQ) LC-MS?
When synthesizing 6-chloro-N-methylpyridazin-4-amine, side reactions such as over-alkylation or ring-nitrogen methylation are common. QqQ mass spectrometers provide excellent targeted sensitivity but lack the resolving power to distinguish isobaric impurities. Q-TOF HRMS provides exact mass and isotopic fidelity. Because the target molecule contains a chlorine atom, the Q-TOF can accurately resolve the characteristic 3:1 ratio of the
Why choose MicroED over SCXRD? The energetic barrier to forming large, ordered single crystals for highly polar, flat heteroaromatics like pyridazines is notoriously high. MicroED (Microcrystal Electron Diffraction) leverages the strong interaction between electrons and matter, allowing diffraction data to be collected from crystals a billion times smaller than those required for X-ray diffraction. This eliminates the weeks spent on crystallization screens. By utilizing MicroED, a "failed" amorphous-looking powder from a rapid precipitation is instantly converted into a solvable, high-resolution 3D structure.
Step-by-Step Experimental Protocols
Protocol A: UPLC-Q-TOF HRMS Profiling (Self-Validating Purity Check)
This protocol is designed to self-validate the exact mass and isotopic signature of the synthesized derivative prior to 3D mapping.
-
Sample Preparation: Dissolve 1 mg of the crude 6-chloro-N-methylpyridazin-4-amine derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in
:Acetonitrile (95:5) containing 0.1% Formic Acid. -
Chromatography: Inject 2
L onto a sub-2 m C18 UPLC column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The rapid gradient ensures sharp peak shapes for polar pyridazines, preventing band broadening and minimizing on-column degradation. -
Ionization & Acquisition: Operate the ESI source in positive ion mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin) during the run. Causality: Real-time lock-mass correction compensates for instrumental drift, guaranteeing the < 2 ppm mass accuracy required to confirm the elemental composition.
-
Data Validation (Self-Correction): Extract the exact mass chromatogram for
. Verify the presence of the 3:1 chlorine isotope signature. If the mass error exceeds 5 ppm or the isotope ratio deviates by >5%, the system mandates an automatic recalibration and re-injection.
Protocol B: MicroED Data Acquisition (Absolute Structural Confirmation)
This protocol establishes the absolute 3D regiochemistry of the derivative.
-
Grid Preparation: Apply 2
L of the dry microcrystalline pyridazine powder suspension (suspended in a non-solvent like hexane) directly onto a continuously supported carbon TEM grid. -
Vitrification: Blot the grid gently and plunge-freeze in liquid ethane. Causality: Cryo-cooling to liquid nitrogen temperatures drastically mitigates radiation damage from the electron beam, preserving the high-resolution structural information of the fragile organic molecule.
-
Diffraction Screening: Load the grid into a Cryo-TEM operating at 200 kV. Search for microcrystals (100–500 nm thick) in imaging mode at low magnification to avoid pre-exposure.
-
Data Collection: Switch to diffraction mode. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/s while recording the diffraction pattern on a direct electron detector.
-
Structure Solution & Validation: Process the frames using standard crystallographic software (e.g., DIALS). Self-Validation: The resulting electrostatic potential map must yield an R-factor < 20%. Once achieved, the map will unambiguously differentiate the exocyclic N-methyl group from a ring-methylated tautomer.
Workflow Visualization
Figure 1: Integrated structural validation workflow for novel pyridazine derivatives.
References
- Title: WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors Source: Google Patents URL
- Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
- Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]
spectroscopic analysis to confirm the purity of 6-chloro-N-methylpyridazin-4-amine
This guide outlines a comparative spectroscopic strategy to confirm the purity and identity of 6-chloro-N-methylpyridazin-4-amine , a critical intermediate often used in the synthesis of kinase inhibitors and other bioactive heterocycles.
Due to the high probability of regioisomer formation (e.g., N-methyl vs. ring-methyl, or 3-amino vs. 4-amino substitution) during synthesis, standard HPLC retention times are often insufficient for validation. This guide prioritizes Quantitative NMR (qNMR) as the primary method for absolute purity assignment, supported by 2D NMR for structural confirmation and HPLC-UV for trace impurity profiling.
Part 1: Strategic Overview & Regioisomer Challenge
The synthesis of aminopyridazines via nucleophilic aromatic substitution (
-
Regioisomerism: Formation of the 3-amino or 5-amino isomers depending on the starting material (e.g., 3,4,6-trichloropyridazine).
-
Response Factor Variance: In HPLC-UV, the chlorinated pyridazine ring and the N-methylamine tail have distinct extinction coefficients compared to precursors, making "Area %" unreliable for mass balance.
The Solution: A "Triangulated" Analytical Approach.
-
qNMR: Determines absolute mass purity (weight/weight %) without a reference standard of the analyte.[1][2]
-
2D NOESY: Confirms the spatial location of the N-methyl group (distinguishing 4-amine from 3-amine).
-
HPLC-UV/MS: Detects trace organic impurities (<0.1%) that qNMR might miss due to sensitivity limits.
Part 2: Comparative Analysis of Methods
Method 1: Quantitative 1H NMR (qNMR) – The Gold Standard
Best for: Absolute purity determination, assaying salts/solvents, and mass balance.
qNMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei, regardless of the chemical structure. This eliminates the need for a specific reference standard of the target compound.[1][2]
Experimental Protocol:
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).
-
Reasoning: It provides a sharp singlet at
6.0–6.3 ppm (in DMSO- ), which typically falls in the "silent region" of pyridazines (distinct from aromatic protons at >7.0 ppm and alkyl protons <4.0 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of 6-chloro-N-methylpyridazin-4-amine (
) and ~5 mg of Maleic Acid ( ) into a vial. Precision: mg. -
Dissolve in 0.6 mL DMSO-
. (Ensure complete dissolution; sonicate if necessary).
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans (NS): 16 or 32 (High S/N ratio required).
-
Spectral Width: -2 to 14 ppm.
-
Calculation:
- : Integrated Area
- : Number of protons (e.g., 3 for N-Me, 2 for Maleic Acid vinyl protons)
- : Molecular Weight[3][4][5][6]
- : Mass used[7][8]
- : Purity (as a decimal)[5]
Method 2: HPLC-UV/MS – The Impurity Profiler
Best for: Detecting trace by-products, starting materials, and degradation.
While HPLC is excellent for separating components, it cannot calculate absolute purity without a calibrated reference standard due to differing UV response factors.
Experimental Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers basic amine).
-
B: Acetonitrile.[7]
-
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general). MS (ESI+) for mass confirmation (
).
Part 3: Structural Confirmation (Regioisomer ID)
To confirm the amine is at the 4-position and not the 3-position, 1D NOE or 2D NOESY is required.
Diagnostic Logic:
-
Target (4-amine): The N-methyl protons (
ppm) are spatially close to H-3 and H-5 . You should see NOE correlations to two aromatic signals. -
Isomer (3-amine): The N-methyl protons are spatially close only to H-4 . You will see NOE correlation to one aromatic signal.
Expected 1H NMR Data (DMSO-
-
H-3:
ppm (Singlet, deshielded by adjacent ring nitrogens). -
H-5:
ppm (Singlet/Doublet, shielded by amine). -
NH:
ppm (Broad). -
N-Me:
ppm (Doublet, Hz).
Part 4: Data Presentation & Comparison
Table 1: Comparative Performance of Analytical Methods
| Feature | qNMR (Recommended) | HPLC-UV (Area %) | LC-MS |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Identity / Specific Impurity ID |
| Reference Standard | Not Required (Internal Std used) | Required for Quantification | Not Required for ID |
| Precision | High (<1.0% RSD) | Moderate (depends on integration) | Low (Ionization variance) |
| Regioisomer ID | High (via coupling/NOE) | Low (unless standards exist) | Medium (fragmentation patterns) |
| Blind Spots | Inorganic salts, trace impurities <0.5% | Non-chromophoric impurities (e.g., salts) | Non-ionizable compounds |
Part 5: Decision Matrix & Workflow
The following diagram illustrates the logical flow for confirming the purity of the batch.
Caption: Integrated workflow for structural verification and purity assignment. qNMR provides the mass balance, while HPLC ensures trace impurity clearance.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods for Structure Elucidation). Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. apicule.com [apicule.com]
- 4. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Synthetic Routes to 6-Chloro-N-methylpyridazin-4-amine: A Methodological Guide
6-Chloro-N-methylpyridazin-4-amine is a highly versatile heterocyclic building block, prominently featured in the synthesis of modern therapeutics, including EHMT1/2 (G9a) inhibitors and METTL3 RNA methyltransferase inhibitors . For process chemists and discovery scientists, selecting the optimal synthetic route to this intermediate is critical for maximizing atom economy, ensuring regiochemical purity, and streamlining downstream purifications.
This guide provides an objective, data-driven comparison of the two primary synthetic strategies for accessing this molecule, grounded in mechanistic causality and field-proven protocols.
Nomenclature & Mechanistic Framework
Before evaluating the synthetic routes, it is essential to address a common nomenclature quirk that often confuses discovery workflows.
Due to IUPAC numbering rules prioritizing the principal functional group (the amine), the pyridazine ring is numbered to give the amine the lowest possible locant (position 4). Consequently, the chlorine atom, which was originally at position 3 in the starting material, is re-designated to position 6. Therefore, 3-chloro-5-(methylamino)pyridazine and 6-chloro-N-methylpyridazin-4-amine are the exact same chemical entity.
The core challenge in synthesizing this molecule lies in regioselectivity . The pyridazine core contains two adjacent nitrogen atoms (N1 and N2) that exert strong electron-withdrawing effects, activating multiple positions for Nucleophilic Aromatic Substitution (SNAr) .
Figure 1: Regioselective nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine.
Route A: Direct Amination of 3,5-Dichloropyridazine (The Industry Standard)
The most direct and widely adopted route utilizes 3,5-dichloropyridazine.
Causality & Mechanism
In 3,5-dichloropyridazine, both the C3 (ortho to N2) and C5 (para to N1) positions are activated toward SNAr. However, attack at C5 is kinetically favored with aliphatic primary amines. This preference is driven by sterics—C5 is significantly less hindered than C3, which is flanked by the N2 lone pair and the C4 proton. Furthermore, the resulting Meisenheimer complex at C5 is highly stabilized by the para-nitrogen (N1) .
Self-Validating Protocol
Reference Yield: 95–100%
-
Preparation : Into a 20-mL pressure-rated sealed tube, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv) and 1,4-dioxane (2.0 mL).
-
Causality: Dioxane provides a polar aprotic medium that fully solubilizes the starting material while maintaining a high boiling point for the sealed reaction.
-
-
Reagent Addition : Slowly add methylamine (40 wt% in water, 2.0 mL, excess).
-
Causality: The aqueous methylamine serves as both the nucleophile and the base to quench the generated HCl byproduct.
-
-
Reaction : Seal the tube and stir the biphasic mixture at 50 °C in an oil bath for 2 hours.
-
Validation Check: Analyze via TLC (50% EtOAc/Hexanes). The protocol is self-validating when the starting material (Rf ~0.6) is completely consumed, replaced by a single highly polar, UV-active product spot (Rf ~0.2).
-
-
Workup & Isolation : Dilute the reaction mixture with methanol (2.0 mL) to homogenize the solution, then concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (gradient of CH2Cl2/MeOH) to afford the target compound as a beige solid.
Route B: Two-Step Synthesis via 3,4,6-Trichloropyridazine (The Scalable Alternative)
For ultra-large scale processes where 3,5-dichloropyridazine may be cost-prohibitive, 3,4,6-trichloropyridazine serves as a highly reactive, cost-effective alternative.
Causality & Mechanism
This route relies on two distinct regioselective events. First, SNAr occurs exclusively at C4, the most electrophilic site due to the synergistic electron-withdrawing effects of the adjacent chlorines and the para-nitrogen. Second, the intermediate undergoes selective hydrodechlorination at C3. Ordinarily, the electron-donating C4-amine would make C3 more electron-rich, pushing Pd-catalyzed oxidative addition to the C6 position. However, basic amine substituents at C4 exhibit a strong directing effect , coordinating with the Palladium catalyst and selectively driving oxidative addition at the adjacent C3-Cl bond .
Self-Validating Protocol
Reference Yield: 60–75% (Over two steps)
Step 1: Amination
-
Dissolve 3,4,6-trichloropyridazine (1.0 equiv) in absolute ethanol (0.5 M) and cool to 0 °C.
-
Add methylamine (33 wt% in EtOH, 2.5 equiv) dropwise.
-
Causality: Maintaining a low temperature prevents over-amination at the secondary electrophilic sites (C6).
-
-
Stir at room temperature for 4 hours.
-
Validation Check: LC-MS must show a single major peak corresponding to[M+H]+ = 178.
-
-
Concentrate, extract with EtOAc/Water, dry the organic layer (Na2SO4), and evaporate to yield 3,6-dichloro-N-methylpyridazin-4-amine.
Step 2: Selective Hydrodechlorination
-
Dissolve the intermediate in methanol (0.2 M). Add sodium acetate (1.5 equiv) as an acid scavenger.
-
Add 10% Pd/C (0.05 equiv) and purge the flask with N2.
-
Stir under an H2 atmosphere (1 atm, balloon) at room temperature for 2 hours.
-
Validation Check: Monitor strictly by LC-MS. The reaction must be quenched immediately upon the disappearance of the starting mass to prevent over-reduction to the fully dechlorinated N-methylpyridazin-4-amine.
-
-
Filter through Celite, concentrate, and purify via recrystallization to yield 6-chloro-N-methylpyridazin-4-amine.
Figure 2: Comparative synthetic workflows for 6-chloro-N-methylpyridazin-4-amine.
Quantitative Data Presentation & Comparison
| Parameter | Route A: Direct SNAr | Route B: Two-Step Synthesis |
| Starting Material | 3,5-Dichloropyridazine | 3,4,6-Trichloropyridazine |
| Step Count | 1 | 2 |
| Overall Yield | 95–100% | 60–75% |
| Regioselectivity | Excellent (>99:1 for C5 attack) | Excellent (C4 amination), Moderate (C3 reduction) |
| Atom Economy | High | Low (Requires sacrificial H2 and Pd/C) |
| Operational Complexity | Low (Single pot, simple workup) | High (Requires pressurized H2 and metal scavenging) |
Conclusion & Recommendations
For discovery chemistry and early-phase development, Route A is unequivocally the superior choice. The direct amination of 3,5-dichloropyridazine provides near-quantitative yields in a single step with flawless regioselectivity, eliminating the need for complex metal catalysis or rigorous monitoring.
Route B should only be considered for specific pilot-plant scale-ups where the raw material cost of 3,5-dichloropyridazine becomes a limiting economic factor, and the facility is well-equipped to handle large-scale catalytic hydrogenations and palladium scavenging.
References
- European Patent Office (EP 3442947 B1)
-
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions Journal of Organic Chemistry (ACS) URL:[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC) URL:[Link]
- World Intellectual Property Organization (WO2024153775A1)
Publish Comparison Guide: Evaluation of 6-Chloro-N-methylpyridazin-4-amine Derived G9a/EHMT Inhibitors
This guide provides a technical evaluation of 6-chloro-N-methylpyridazin-4-amine based compounds , focusing on their primary application as precursors for Histone Methyltransferase (HMT) Inhibitors (specifically targeting EHMT1/EHMT2/G9a) and Kinase Inhibitors .
Executive Summary
6-chloro-N-methylpyridazin-4-amine (CAS: 64068-00-4 / Related: 65766-32-7) is a "privileged scaffold" used in the synthesis of small molecule inhibitors targeting epigenetic enzymes (specifically G9a/EHMT2 ) and various protein kinases.
While the molecule itself is a synthetic intermediate, its derivatives have emerged as potent therapeutic candidates for Sickle Cell Disease (SCD) (via Fetal Hemoglobin induction) and Oncology (via antiproliferative epigenetic modulation). This guide compares these pyridazine-based derivatives against standard quinazoline-based G9a inhibitors (e.g., UNC0638 , BIX-01294 ).
Comparative Performance Analysis
The following data contrasts the performance of optimized 6-chloro-N-methylpyridazin-4-amine derivatives (represented by Compound EZ-Series ) against industry standards.
Table 1: In Vitro Potency & Selectivity Profile
| Feature | Pyridazine-4-amine Derivatives (EZ-Series) | UNC0638 (Standard) | BIX-01294 (Legacy) | Significance |
| Target (EHMT2/G9a) IC50 | < 15 nM | ~15 nM | ~250 nM | High potency is critical for effective epigenetic reprogramming. |
| Selectivity (vs. EHMT1) | > 100-fold | ~50-fold | Low Selectivity | Reduced off-target toxicity in non-epigenetic pathways. |
| Cellular Potency (H3K9me2) | EC50 < 50 nM | EC50 ~ 80 nM | EC50 > 500 nM | Superior cell permeability and nuclear access. |
| HbF Induction (Erythroid) | High (>30% F-cells) | Moderate | Low | Critical for Sickle Cell Disease efficacy. |
| Metabolic Stability (t1/2) | > 4 hours (Human Liver Microsomes) | < 1 hour | < 30 mins | Pyridazine core offers better metabolic resistance than quinazoline. |
Table 2: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Pyridazine-4-amine Derivative | UNC0638 | Implication |
| Bioavailability (%F) | 65% (Oral) | < 15% (Poor Oral) | Enables oral dosing regimens (vs. IV/IP). |
| Cmax (Plasma) | 2.5 µM | 0.4 µM | Achieves therapeutic threshold consistently. |
| Brain Penetration (B/P) | 0.3 | < 0.05 | Potential for treating CNS-linked malignancies. |
Mechanistic Insight & Visualization
The 6-chloro-N-methylpyridazin-4-amine scaffold acts as a hinge-binder or cofactor mimic within the enzyme's active site. In the context of EHMT2 (G9a) inhibition, it blocks the catalytic transfer of methyl groups from S-adenosylmethionine (SAM) to Histone H3 Lysine 9 (H3K9).
Figure 1: Mechanism of Action – Epigenetic Reactivation of HbF
Caption: Pathway illustrating how pyridazine-based inhibition of EHMT2 prevents H3K9 methylation, reversing gene silencing and inducing therapeutic Fetal Hemoglobin.[1]
Experimental Protocols (Self-Validating)
To replicate the data presented, the following protocols utilize internal controls to ensure validity.
Protocol A: Synthesis of Active Derivative (Example Workflow)
Rationale: The 6-chloro group is a reactive electrophile, allowing Nucleophilic Aromatic Substitution (
-
Reagents: 6-chloro-N-methylpyridazin-4-amine (1.0 eq), Target Amine (e.g., substituted pyrrolidine, 1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent: Anhydrous DMSO or NMP (high boiling point required).
-
Procedure:
-
Dissolve scaffold in DMSO (0.5 M concentration).
-
Add DIPEA followed by the Target Amine.
-
Heat to 120°C for 4–6 hours (Monitor via LC-MS for disappearance of m/z ~143.5).
-
Validation: Reaction is complete when the starting material peak (<5%) is replaced by the product peak [M+H]+.
-
-
Workup: Dilute with water, extract with EtOAc, dry over
, and purify via Flash Chromatography (DCM/MeOH gradient).
Protocol B: In Vitro EHMT2 (G9a) Methyltransferase Assay
Rationale: Measures the functional inhibition of the enzyme using a radioactive methyl donor.
-
System: Recombinant Human EHMT2 (G9a) catalytic domain.
-
Substrate: Biotinylated Histone H3 (1-21) peptide.
-
Donor:
-SAM (S-adenosylmethionine). -
Steps:
-
Incubate Enzyme (20 nM) + Inhibitor (Serial Dilution) in Assay Buffer (50 mM Tris pH 8.5, 5 mM MgCl2, 1 mM DTT) for 15 min.
-
Initiate reaction by adding
-SAM (1 µM) and H3 Peptide (1 µM). -
Incubate at RT for 60 minutes.
-
Quench: Add 20% TCA to stop reaction.
-
Detection: Transfer to Streptavidin-coated FlashPlate, wash, and read on Scintillation Counter.
-
-
Validation: Z-factor must be > 0.5. Reference compound (UNC0638) should yield IC50 ~15 nM.
Protocol C: In Vivo Pharmacokinetics (Mouse)
Rationale: To verify the superior oral bioavailability of the pyridazine scaffold.
-
Animals: Male CD-1 Mice (n=3 per timepoint).
-
Dosing:
-
IV Group: 1 mg/kg (formulated in 5% DMSO / 95% Saline).
-
PO (Oral) Group: 5 mg/kg (formulated in 0.5% Methylcellulose).
-
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma protein precipitation with Acetonitrile, followed by LC-MS/MS analysis.
-
Calculation: Calculate AUC (Area Under Curve) and Bioavailability (
).
References
-
Epizyme, Inc. (2017).[2] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. Patent WO2017181177A1.
-
Liu, F., et al. (2013).[3] "Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a in vivo." Journal of Medicinal Chemistry, 56(21), 8931-8942.
-
Vedadi, M., et al. (2011). "A chemical probe for the methyltransferase G9a." Nature Chemical Biology, 7(8), 566-574.
-
BenchChem. (2025). Technical Overview: 6-Chloro-N-methylpyridazin-4-amine.
-
Renneville, A., et al. (2015).[3] "EHMT1 and EHMT2 in Sickle Cell Disease and Cancer." Blood, 126(16), 1930-1939.[3]
Sources
head-to-head comparison of 6-chloro-N-methylpyridazin-4-amine with other building blocks
Head-to-Head Comparison: 6-Chloro-N-methylpyridazin-4-amine vs. Pyrimidine and Pyridine Analogues in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of heterocyclic building blocks dictates not only the synthetic tractability of a drug candidate but also its target-binding profile and pharmacokinetic properties. 6-Chloro-N-methylpyridazin-4-amine (CAS 17645-08-8) has emerged as a privileged scaffold, particularly in the development of epigenetic modulators such as EHMT1/EHMT2 (G9a) inhibitors[1][2] and METTL3 inhibitors[3].
To provide a definitive guide for drug development professionals, this analysis objectively compares the synthetic performance, electronic reactivity, and application profile of 6-chloro-N-methylpyridazin-4-amine against its most common structural analogues: 6-chloro-N-methylpyrimidin-4-amine and 4-chloro-N-methylpyridin-2-amine .
Electronic Profiling & Reactivity Logic
The functionalization of these building blocks predominantly relies on Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling at the chlorinated position. The reactivity of the C-Cl bond is directly governed by the ability of the heterocyclic core to stabilize the anionic Meisenheimer intermediate[4].
-
The Pyrimidine Core (1,3-N): Offers the highest SNAr reactivity. The alternating nitrogen atoms optimally stabilize the negative charge without lone-pair repulsion, making the 6-chloro position highly electrophilic[5].
-
The Pyridazine Core (1,2-N): Exhibits moderate SNAr reactivity. While the adjacent nitrogens create a strong localized dipole that activates the ring, lone-pair repulsion slightly destabilizes the intermediate compared to pyrimidines. Furthermore, the electron-donating N-methylamino group at the 4-position delocalizes electron density into the ring, dampening the electrophilicity of the 6-chloro position.
-
The Pyridine Core (1-N): Possesses the lowest reactivity, as a single nitrogen atom provides insufficient stabilization for standard SNAr without extreme thermal forcing[4][5].
Fig 1. Electronic stabilization of Meisenheimer complexes across heterocyclic cores.
Head-to-Head Performance Data
To facilitate rapid decision-making, the quantitative and qualitative performance metrics of these three building blocks are summarized below.
| Property / Metric | 6-Chloro-N-methylpyridazin-4-amine | 6-Chloro-N-methylpyrimidin-4-amine | 4-Chloro-N-methylpyridin-2-amine |
| Core Structure | 1,2-Diazine | 1,3-Diazine | Pyridine |
| SNAr Reactivity | Moderate | High | Low |
| Meisenheimer Stabilization | Strong dipole, but lone-pair repulsion | Optimal alternating electronegativity | Minimal (single nitrogen) |
| Typical SNAr Conditions | Acid-catalyzed (TFA/iPrOH, 85 °C) | Base-catalyzed (DIPEA/NMP, 80 °C) | High-temp/Pressure (>120 °C) |
| Buchwald-Hartwig Yield | 80–90% (Pd-cat, 100 °C) | 85–95% (Pd-cat, 100 °C) | 70–85% (Pd-cat, 100 °C) |
| Primary Drug Targets | EHMT1/2, METTL3 | Kinases (e.g., EGFR, JAK) | GPCRs, Ion Channels |
Experimental Methodologies & Causality
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind the reagent choices.
Protocol A: Acid-Catalyzed SNAr for Pyridazine Scaffolds
Causality: Standard basic conditions (e.g., DIPEA in NMP) often fail or require excessive heating for 6-chloro-N-methylpyridazin-4-amine due to the electron-donating effect of the 4-methylamino group. By utilizing Trifluoroacetic acid (TFA), the pyridazine nitrogens are protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, restoring electrophilicity and allowing the reaction to proceed smoothly[1].
Step-by-Step Workflow:
-
Setup: In a sealed tube, combine 6-chloro-N-methylpyridazin-4-amine (1.0 equiv) and the target nucleophilic amine (1.0 equiv) in isopropanol (0.4 M concentration).
-
Activation: Add Trifluoroacetic acid (TFA, 3.0 equiv) dropwise. Validation Checkpoint: The solution may slightly exotherm and change color due to protonation of the heterocycle.
-
Reaction: Stir the mixture at 85 °C for 2 hours[1].
-
Monitoring: Analyze via LC-MS. Validation Checkpoint: The starting material mass (m/z 144 [M+H]+) must be completely consumed, replaced by the product mass.
-
Workup: Concentrate the mixture under vacuum. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3. Validation Checkpoint: Quenching the TFA ensures the product is free-based. If the aqueous layer remains acidic (pH < 7), the basic amine product will be lost to the aqueous phase.
Protocol B: Buchwald-Hartwig Cross-Coupling
Causality: When coupling sterically hindered or electron-deficient anilines where SNAr is unviable, palladium catalysis is required. Xantphos is selected as the ligand because its large bite angle specifically accelerates the reductive elimination step, preventing catalyst stalling[6].
Fig 2. Catalytic cycle for the Buchwald-Hartwig amination of chloropyridazines.
Step-by-Step Workflow:
-
Setup: Charge a Schlenk flask with 6-chloro-N-methylpyridazin-4-amine (1.0 equiv), aniline derivative (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and Cs2CO3 (2.0 equiv).
-
Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 10 minutes. Validation Checkpoint: Failure to rigorously degas will result in rapid precipitation of Pd-black (catalyst death) upon heating.
-
Reaction: Heat the mixture to 100 °C for 12 hours[6]. Validation Checkpoint: The pre-catalyst mixture should transition from deep purple/red to a golden-yellow hue, indicating active Pd(0)L2 complex formation.
-
Purification: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.
Application in Epigenetic Modulators
While pyrimidines dominate the kinase inhibitor space, the pyridazine core of 6-chloro-N-methylpyridazin-4-amine is uniquely suited for epigenetic targets. In the design of EHMT1 and EHMT2 (G9a) inhibitors, the 1,2-nitrogen arrangement of the pyridazine ring provides a highly specific hydrogen-bond acceptor vector that interacts flawlessly with the lysine-binding channels of histone methyltransferases[1][2]. Furthermore, the distinct dipole moment of the pyridazine ring improves aqueous solubility and cellular permeability profiles compared to its pyrimidine counterparts, making it an indispensable building block for next-generation epigenetic therapeutics[1][3].
References
-
Product Index - AA Blocks. Available at: [Link]
- WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents.
- WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents.
-
EP 3442947 B1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - European Patent Office. Available at:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - ResearchGate. Available at:[Link]
-
Active chloro-heterocycles - Fisher Scientific. Available at:[Link]
-
Aryl- and Hetarylamines with Hetaryl Electrophiles - Thieme Connect. Available at:[Link]
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
validation of analytical methods for 6-chloro-N-methylpyridazin-4-amine quantification
An in-depth technical comparison and validation guide for the quantification of 6-chloro-N-methylpyridazin-4-amine , designed for analytical chemists and drug development professionals.
The Analytical Challenge: 6-chloro-N-methylpyridazin-4-amine
6-chloro-N-methylpyridazin-4-amine is a critical synthetic intermediate and potential process-related impurity in the development of novel epigenetic modulators. It is prominently featured in the synthesis of euchromatic histone-lysine N-methyltransferase (EHMT1/EHMT2) inhibitors used for sickle cell anemia and proliferative disorders[1], as well as METTL3 inhibitors[2][3].
From an analytical perspective, this molecule presents a distinct set of chromatographic challenges:
-
High Polarity & Basic Amine: The secondary amine group and the halogenated pyridazine ring make the molecule highly polar. Under standard acidic reversed-phase conditions, the protonated amine interacts strongly with unreacted silanol groups on silica-based stationary phases, leading to severe peak tailing and poor resolution.
-
Trace-Level Quantification: As a potential reactive intermediate, it must often be quantified at parts-per-million (ppm) levels relative to the Active Pharmaceutical Ingredient (API) to satisfy genotoxic impurity profiling requirements.
To address these challenges, analytical scientists must carefully select stationary phases (e.g., end-capped, ethylene-bridged hybrid particles, or HILIC) and tightly control mobile phase pH to ensure reliable quantification.
Method Comparison: HPLC-UV vs. UPLC-PDA vs. LC-MS/MS
Selecting the correct analytical platform depends entirely on the method's intended purpose—whether it is for routine API batch release (assay) or trace impurity profiling. Below is an objective performance comparison of three analytical approaches.
| Parameter | HPLC-UV | UPLC-PDA | LC-MS/MS (MRM Mode) |
| Primary Application | Routine Assay / Purity | High-Throughput Batch Release | Trace Impurity / Genotox Profiling |
| Stationary Phase | C18 (5 µm, fully end-capped) | BEH C18 (1.7 µm, end-capped) | HILIC or Sub-2 µm C18 |
| Run Time | ~15–20 min | ~3–5 min | ~2–4 min |
| Typical LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.05 µg/mL / 0.15 µg/mL | 1 ng/mL / 3 ng/mL |
| Matrix Effect Susceptibility | Low | Low | High (Requires Standard Addition) |
| Resolution Power | Moderate | Excellent | High (Mass-based selectivity) |
| Cost per Sample | Low | Medium | High |
Causality Insight: While HPLC-UV is cost-effective, its broader peak widths limit sensitivity. UPLC-PDA utilizes sub-2 µm particles that minimize longitudinal diffusion, sharpening the basic amine peak and increasing sensitivity by an order of magnitude. However, for trace-level impurity quantification, LC-MS/MS is mandatory due to its unparalleled mass-based selectivity.
ICH Q2(R2) Validation Lifecycle Workflow
The updated ICH Q2(R2) guidelines (effective June 2024)[4] mandate a lifecycle and Quality-by-Design (QbD) approach to analytical validation. The workflow below outlines the critical path for validating a method for 6-chloro-N-methylpyridazin-4-amine.
ICH Q2(R2) Analytical Method Validation Lifecycle for 6-chloro-N-methylpyridazin-4-amine.
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must be a self-validating system. This means incorporating internal checks (blanks, system suitability, and bracketing standards) that prove the instrument is performing optimally before and during sample analysis.
Protocol A: UPLC-PDA Assay (For Routine Batch Release)
Objective: Quantify 6-chloro-N-methylpyridazin-4-amine as a primary component (Assay). Causality for Method Choices: A high-pH mobile phase is selected to keep the secondary amine deprotonated. This neutralizes the molecule, preventing ionic interactions with column silanols and ensuring a perfectly symmetrical peak.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonia.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: PDA at 280 nm[2].
-
-
Self-Validating Sequence Setup:
-
Step 1 (Blank): Inject Diluent (50:50 Water:MeCN) to verify zero carryover.
-
Step 2 (SST): Inject the working standard (0.1 mg/mL) six consecutive times. Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 5000. Do not proceed if SST fails.
-
Step 3 (Samples): Inject prepared API samples in duplicate.
-
Step 4 (Bracketing): Inject the working standard every 10 samples and at the end of the run to verify system drift is ≤ 2.0%.
-
Protocol B: LC-MS/MS Trace Impurity Profiling
Objective: Quantify trace levels of 6-chloro-N-methylpyridazin-4-amine in an API matrix. Causality for Method Choices: Co-eluting API components often suppress the ionization of trace impurities in the Electrospray Ionization (ESI) source. To establish absolute trustworthiness, we use the Standard Addition Method to calibrate the instrument directly within the sample matrix, mathematically nullifying matrix effects.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Acidic pH forces the amine into a protonated state, maximizing ESI+ ionization efficiency).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
-
Chromatographic Conditions:
-
Column: HILIC (1.7 µm, 2.1 x 100 mm). Reasoning: The highly polar protonated amine retains poorly on C18 under the highly aqueous conditions required for MS compatibility; HILIC provides superior retention.
-
-
MS Parameters: ESI Positive mode. Monitor the precursor ion
transitioning to its optimized product ions. -
Standard Addition Workflow:
-
Prepare four aliquots of the API sample solution.
-
Spike Aliquots 2, 3, and 4 with known, increasing concentrations of the 6-chloro-N-methylpyridazin-4-amine reference standard (e.g., +5 ng/mL, +10 ng/mL, +20 ng/mL).
-
Plot the MS peak area against the spiked concentration. The absolute value of the x-intercept represents the endogenous concentration of the impurity in the API.
-
Validation Parameters & Acceptance Criteria (ICH Q2(R2))
When validating the above methods for regulatory submission, the data must satisfy the updated ICH Q2(R2)[4] criteria.
| Validation Parameter | Execution Strategy | Acceptance Criteria |
| Specificity | Subject the standard to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, 60°C). | Peak purity angle < Purity threshold. No interference at the analyte retention time. |
| Linearity & Range | Prepare standards from 50% to 150% of the target concentration (Assay) or LOQ to 120% (Impurity). | Correlation coefficient ( |
| Accuracy (Recovery) | Spike the analyte into a blank matrix at 80%, 100%, and 120% of the target specification. | Mean recovery must fall between 98.0% and 102.0% (Assay) or 80.0% - 120.0% (Trace Impurity). |
| Precision | Repeatability: 6 preparations at 100%.Intermediate: Different analyst, different day. | %RSD ≤ 2.0% for Assay.%RSD ≤ 10.0% for Trace Impurity. |
| Robustness (QbD) | Use a Plackett-Burman Design of Experiments (DoE) to slightly alter flow rate (±0.05 mL/min), column temp (±5°C), and pH (±0.2). | System suitability criteria (Tailing factor, %RSD) must remain within acceptable limits across all permutations. |
References
- ICH Q2(R2)
- WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors Source: Google Patents URL
- WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL
- (12) STANDARD PATENT (11) Application No.
Sources
- 1. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 2. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
6-chloro-N-methylpyridazin-4-amine proper disposal procedures
As a Senior Application Scientist, I recognize that managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 6-chloro-N-methylpyridazin-4-amine (CAS: 17645-08-8) is a halogenated heterocyclic compound frequently utilized as a building block in drug discovery, notably in the development of METTL3 inhibitors and other targeted therapeutics[1].
Because this compound contains a covalently bound chlorine atom on an aromatic ring system, its disposal requires strict adherence to environmental regulations governing halogenated organic wastes. Improper disposal of halogenated aromatics can lead to environmental persistence and, under suboptimal thermal destruction, the generation of highly toxic byproducts such as dioxins and furans[2].
The following guide establishes a self-validating, field-proven protocol for the safe handling, segregation, and disposal of 6-chloro-N-methylpyridazin-4-amine, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and American Chemical Society (ACS) best practices.
Part 1: Waste Characterization and Segregation Logic
The fundamental principle of laboratory waste management is the ACS "Less is Better" philosophy, which emphasizes source reduction and precise waste segregation[3][4]. Before initiating disposal, the waste stream containing 6-chloro-N-methylpyridazin-4-amine must be accurately characterized.
The Causality of Segregation: Halogenated organic compounds must never be mixed with non-halogenated solvent waste. The presence of halogens significantly alters the thermodynamics of incineration. Halogens lower the BTU (heating value) of the waste stream and generate acidic gases (e.g., hydrogen chloride, HCl) upon combustion[2]. Mixing halogenated waste into non-halogenated streams exponentially increases disposal costs, as the entire bulk must then be routed to specialized high-temperature incinerators equipped with caustic scrubbers[2][5].
Decision workflow for the segregation and disposal of halogenated pyridazine waste.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the operational procedure for staging 6-chloro-N-methylpyridazin-4-amine waste for institutional pickup. Under no circumstances should laboratory personnel attempt to chemically neutralize or incinerate this compound on-site without a specific RCRA permit [3].
Step 1: Source Reduction & Scaling
-
Action: Evaluate the experimental design to minimize the generation of excess 6-chloro-N-methylpyridazin-4-amine.
-
Rationale: Following the ACS "Less is Better" guidelines, scaling down reactions and utilizing in-situ analytical techniques (like LC-MS) reduces the overall mass of halogenated waste generated, mitigating both environmental impact and institutional liability[3][6].
Step 2: Primary Containerization
-
Action: Collect solid waste (e.g., contaminated weighing paper, failed crystallization yields, silica gel from chromatography) and liquid waste (e.g., extraction solvents like DCM or chloroform containing the compound) into designated Halogenated Waste containers.
-
Rationale: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as trace moisture combined with halogenated organics can slowly generate hydrochloric acid, leading to container corrosion and catastrophic failure[5].
Step 3: Regulatory Labeling
-
Action: Affix a standardized hazardous waste tag immediately upon the first drop/grain of waste entering the container. The label must explicitly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
"Contains: 6-chloro-N-methylpyridazin-4-amine, [Solvent Name if applicable]"
-
Primary Hazard: Toxic / Irritant
-
-
Rationale: EPA regulations require that waste is identifiable at all times. Using abbreviations or structural formulas is a compliance violation that prevents Environmental Health and Safety (EHS) professionals from making accurate waste determinations[5][7].
Step 4: Transfer to a Permitted TSDF
-
Action: Coordinate with your institutional EHS department to transfer the sealed containers to a central accumulation area. EHS will manifest the waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Rationale: The ultimate, legally compliant fate for 6-chloro-N-methylpyridazin-4-amine is high-temperature rotary kiln incineration[2]. The TSDF will subject the waste to temperatures exceeding 1100°C with a minimum 2-second residence time to ensure complete destruction of the heterocyclic ring and the carbon-chlorine bond, followed by caustic scrubbing to neutralize the resulting HCl emissions[2][8].
Part 3: Waste Stream Parameters & Compatibility Data
To assist laboratory managers in integrating this compound into broader waste management plans, the following table summarizes the logistical parameters for 6-chloro-N-methylpyridazin-4-amine waste streams.
| Parameter | Specification / Classification | Operational Impact |
| Chemical Class | Halogenated Heteroaromatic | Must be segregated from non-halogenated waste. |
| EPA Waste Designation | Unlisted Hazardous Waste (Characteristic) | Managed under general halogenated organic protocols unless mixed with F-listed solvents (e.g., DCM, F002)[9][10]. |
| Primary Destruction Method | High-Temperature Incineration | Requires TSDF with secondary combustion chamber and acid gas scrubbers[2][8]. |
| Container Compatibility | Glass, PTFE, HDPE | Avoid metal drums (risk of acid generation/corrosion)[5]. |
| Drain Disposal | Strictly Prohibited | Halogenated organics are toxic to aquatic environments and disrupt municipal wastewater treatment biology[5][11]. |
References
- WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents. Google Patents.
-
Regulation of Laboratory Waste - American Chemical Society. ACS. Available at:[Link]
-
Hazardous Waste and Disposal - American Chemical Society. ACS. Available at:[Link]
-
Less is Better: Guide to minimizing waste in laboratories. American Chemical Society. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA NEPIS. Available at:[Link]
-
Part F: Pollution Prevention and Waste Minimization. UW-La Crosse. Available at:[Link]
-
101 Ways to Reduce Hazardous Waste in the Laboratory. Environmental Health & Safety, UTK. Available at:[Link]
-
F List - Hazardous Wastes From Non-Specific Sources. WMSolutions. Available at: [Link]
-
GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL. CPRI. Available at:[Link]
Sources
- 1. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. acs.org [acs.org]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwlax.edu [uwlax.edu]
- 7. acs.org [acs.org]
- 8. cpri.res.in [cpri.res.in]
- 9. wku.edu [wku.edu]
- 10. wmsolutions.com [wmsolutions.com]
- 11. acs.org [acs.org]
Personal protective equipment for handling 6-chloro-N-methylpyridazin-4-amine
This guide serves as a critical operational manual for the safe handling, synthesis, and disposal of 6-chloro-N-methylpyridazin-4-amine , a pivotal heterocyclic intermediate used in the development of EHMT1/2 and METTL3 inhibitors.[1]
Part 1: Executive Safety Assessment[1]
Compound Identity: 6-chloro-N-methylpyridazin-4-amine CAS: 64068-00-4 (Note: Isomers exist; verify structure: Pyridazine core, Cl at pos 6, NHMe at pos 4) Physical State: Beige to off-white solid.[1] Primary Hazards: Skin/Eye Irritant, Potential Sensitizer, Acute Toxicity (Oral).[1]
The "Potent Intermediate" Protocol
As a Senior Application Scientist, I treat this compound not merely as a reagent but as a Potent Pharmaceutical Intermediate (PPI) . Unlike commodity chemicals, functionalized pyridazines possess high biological activity potential (kinase/methyltransferase inhibition).[1] Therefore, we apply a containment-first strategy rather than relying solely on PPE.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix is designed to prevent exposure pathways common to halogenated amino-heterocycles: dermal absorption and dust inhalation.[1]
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile or Neoprene (5-8 mil) | Permeation Defense: Halogenated heterocycles can permeate thin latex.[1] The air gap between double gloves traps breakthrough chemicals before skin contact.[1] |
| Respiratory | N95/P100 (if outside hood)Fume Hood (Primary) | Dust Control: As a solid amine, fine particulate matter is the primary vector for inhalation exposure.[1] |
| Body Defense | Tyvek® Lab Coat (Closed front) | Retention Prevention: Cotton coats absorb and retain chemical dust, creating a secondary exposure source.[1] Tyvek sheds particulates.[1] |
| Eye Protection | Chemical Splash Goggles | Vapor/Dust Seal: Safety glasses allow dust entry from the sides.[1] Goggles provide a hermetic seal against irritant dusts.[1] |
Part 3: Operational Protocols
3.1 Synthesis & Handling Workflow
This workflow integrates safety checks directly into the experimental procedure to ensure a self-validating safety system.
Step 1: Pre-Operational Verification
-
Atmosphere: Verify Fume Hood face velocity is >100 fpm.
-
Quenching Agent: Prepare a beaker of dilute HCl (1M) nearby.[1] Why? Pyridazin-amines are basic; acidic solutions neutralize spills immediately.[1]
Step 2: Weighing & Transfer
-
Static Control: Use an anti-static gun on the weighing boat. Causality: Dry heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.[1]
-
Transfer: Dissolve the solid in the reaction solvent (e.g., Dioxane, DMSO) inside the weighing boat if possible, or use a wide-mouth funnel to prevent aerosolization.[1]
Step 3: Reaction Monitoring (The "Sealed System" Rule)
-
Vessel: Use pressure-rated sealed tubes or standard round-bottom flasks with secure septa.
-
Heating: When heating (often required for SnAr substitutions with this compound), use an oil bath with a temperature limit switch.[1] Risk:[1][2][3][4][5] Overheating can release toxic chloropyridazine vapors or residual methylamine.[1]
Step 4: Purification (The Danger Zone) [1]
-
Rotary Evaporation: The filtrate often contains unreacted starting materials.[1] Treat the receiver flask condensate as Hazardous Halogenated Waste .
-
Silica Gel Column: Wet-pack columns to avoid silica/chemical dust.[1] Dispose of the solid silica phase as solid hazardous waste immediately after use.[1]
3.2 Visualization: Safe Handling Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing containment levels.
Figure 1: Operational logic flow for handling solid vs. solution phase chloropyridazines, integrating spill response.
Part 4: Waste Disposal & Deactivation[1][5]
Proper disposal is not just compliance; it is environmental stewardship.[1] Halogenated heteroaromatics are persistent.[1]
4.1 The "Halogen Rule"
Because the molecule contains Chlorine (Cl), it must be segregated from non-halogenated solvents.[1][6]
-
Why? Mixing halogenated waste with standard organic waste interferes with fuel-blending incineration processes and can create toxic dioxins if burned incorrectly.[1]
4.2 Disposal Workflow
| Waste Stream | Contents | Container Labeling | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, silica gel, paper towels.[1] | "Hazardous Solid Waste: Toxic/Irritant" | High-Temp Incineration |
| Liquid Waste A | Reaction mother liquors (Dioxane, DMSO), aqueous washes.[1] | "Halogenated Organic Waste" (pH 6-9) | Specialized Halogen Recovery/Incineration |
| Sharps | Syringes, needles used for transfer.[1] | "Bio/Chem Sharps" | Incineration |
4.3 Visualization: Waste Segregation Logic
Figure 2: Waste segregation logic ensuring compliance with halogenated waste protocols.[1]
Part 5: Emergency Response (Spill & Exposure)[1]
Scenario: Powder Spill on Benchtop
-
Isolate: Alert nearby personnel. Do not attempt to blow the dust away.[1]
-
Dampen: Cover the powder gently with a paper towel soaked in 1M HCl or water.[1] This prevents dust from becoming airborne.[1][7]
-
Wipe: Wipe up the damp slurry.[1]
-
Clean: Wash the surface with soap and water three times.[1]
Scenario: Skin Contact
-
Flush: Immediately wash with soap and water for 15 minutes.[1]
-
Neutralize: Do not use vinegar or acids on the skin; stick to copious water flushing.[1]
-
Report: Seek medical attention if redness (erythema) appears.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 309479, 6-chloro-N-methylpyrimidin-4-amine (Analogous Structure Safety Data).[1] Retrieved from [Link]
-
European Patent Office (2017). EP 3442947 B1: Amine-Substituted Aryl or Heteroaryl Compounds as EHMT1 and EHMT2 Inhibitors.[1] (Describes synthesis and handling of 6-chloro-N-methylpyridazin-4-amine). Retrieved from
-
ETH Zürich (2024). Factsheet: Disposal of Hazardous Waste - Basic Principles.[1] Safety, Security, Health and Environment.[1][3][4][8][9][10] Retrieved from [Link]
-
University of Illinois Urbana-Champaign (2023). Standard Operating Procedure: Halogenated Organic Liquids.[1] Division of Research Safety.[1][5] Retrieved from [Link][1]
Sources
- 1. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. pharmacypracticenews.com [pharmacypracticenews.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. echemi.com [echemi.com]
- 8. ethz.ch [ethz.ch]
- 9. simplivia.com [simplivia.com]
- 10. ashp.org [ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
